molecular formula C11H12N2O B7784038 N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Numéro de catalogue: B7784038
Poids moléculaire: 188.23 g/mol
Clé InChI: ALPRXCPXIOIWSS-KPKJPENVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(NE)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPRXCPXIOIWSS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Potential of N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The convergence of privileged heterocyclic scaffolds and reactive functional groups is a cornerstone of modern rational drug design. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine —more commonly referred to as 1,2-dimethyl-1H-indole-3-carboxaldehyde oxime—represents a highly versatile pharmacophore. By coupling the electron-rich, biologically ubiquitous indole core with a metal-chelating oxime moiety, this class of derivatives demonstrates profound pharmacological potential.

This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological applications of these derivatives, with a specific focus on their emergence as potent urease inhibitors for Helicobacter pylori eradication, antioxidant agents, and antimicrobial scaffolds.

Chemical Architecture & Mechanistic Rationale

The pharmacological efficacy of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is dictated by three critical structural features:

  • The Indole Core (N- and C2-Methylation): The indole ring mimics endogenous biomolecules like tryptophan and serotonin, granting it high affinity for diverse biological receptors. The specific addition of a methyl group at the N1 position eliminates the N-H hydrogen bond donor capacity, significantly increasing the molecule's lipophilicity and cell membrane permeability. The C2-methyl group introduces localized steric hindrance, which restricts the free rotation of the C3-methylidene bond, locking the pharmacophore into a predictable conformation for receptor binding.

  • The Oxime Moiety (-C=N-OH): The oxime group is a potent bidentate ligand capable of chelating transition metals. This is the primary driver of its metalloenzyme inhibitory activity. Furthermore, the hydroxyl group of the oxime serves as an excellent hydrogen atom transfer (HAT) agent, which is fundamental to its radical scavenging (antioxidant) capabilities.

  • Isomerization Dynamics: The oxime double bond allows the molecule to exist in both syn (Z) and anti (E) isomeric forms. The stability and interconversion of these isomers are highly pH-dependent. Controlling this isomerization is critical, as the spatial orientation of the hydroxyl group directly impacts its ability to dock into enzyme active sites.

Pharmacological Applications

Potent Urease Inhibition (Helicobacter pylori)

Helicobacter pylori survives the harsh acidic environment of the human stomach by secreting urease, a metalloenzyme that hydrolyzes urea into ammonia, thereby neutralizing gastric acid. N-substituted indole-3-carboxaldehyde oximes structurally mimic acetohydroxamic acid, a known urease inhibitor.

Mechanistically, the oxime moiety penetrates the urease active site and chelates the bi-nickel (Ni2+) center. This coordination blocks urea from accessing the catalytic pocket. Recent studies by[1] demonstrated that N-substituted indole oxime derivatives exhibit potent in vitro urease inhibitory activity, significantly outperforming standard inhibitors like thiourea.

Urease_Inhibition Hp H. pylori Infection Urease Urease Enzyme (Ni2+ Active Site) Hp->Urease Secretes Chelation Ni2+ Chelation Complex Urease->Chelation Target Oxime 1,2-Dimethylindole Oxime Derivative Oxime->Chelation Binds Inhibition Enzyme Inhibition (No NH3 Production) Chelation->Inhibition Causes Eradication Bacterial Eradication (Acidic Clearance) Inhibition->Eradication Leads to

Fig 1: Mechanistic pathway of H. pylori urease inhibition via Ni2+ chelation by oxime derivatives.

Antioxidant and Radical Scavenging Activity

Oxidative stress is a primary vector in cellular senescence and inflammatory diseases. The electron-rich nature of the 1,2-dimethylindole system, coupled with the oxime group, allows these derivatives to undergo Single-Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). This dual mechanism effectively neutralizes reactive oxygen species (ROS) and inhibits microsomal lipid peroxidation, positioning these derivatives as promising cytoprotective agents.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems where the physical chemistry of the reaction inherently drives the desired biological output.

Protocol 1: Mechanochemical Synthesis of the Oxime Scaffold

Traditional solution-phase oximation using hydroxylamine hydrochloride (NH2OH·HCl) carries risks of hydrolysis and requires extensive solvent use. As demonstrated by [2], mechanochemical ball milling forces solid reactants into intimate contact, overcoming activation barriers without solvents and preventing hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation: Charge a stainless-steel milling jar with 1.0 mmol of 1,2-dimethylindole-3-carboxaldehyde, 1.2 mmol of NH2OH·HCl, and 1.2 mmol of solid NaOH.

  • Milling: Mill the mixture at a high frequency (e.g., 30 Hz) for exactly 20 minutes. Causality: The mechanical energy drives the condensation reaction. NaOH neutralizes the hydrochloride salt, releasing nucleophilic hydroxylamine in situ.

  • Extraction: Extract the resulting solid mixture with 15 mL of ethyl acetate. Wash the organic layer with distilled water (3 × 10 mL) to remove unreacted salts.

  • Isomerization Control: To favor the syn isomer, treat the organic layer with a mild acidic wash (0.1 M HCl); to maintain the anti isomer, use a neutral brine wash.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the pure oxime derivative.

Synthesis_Workflow Aldehyde 1,2-Dimethylindole-3- carboxaldehyde Milling Mechanochemical Ball Milling (20 min) Aldehyde->Milling Reagents NH2OH·HCl + NaOH Reagents->Milling Crude Crude Oxime (Syn/Anti Mixture) Milling->Crude Isomerization Acidic/Neutral Isomerization Crude->Isomerization Syn Syn (Z) Isomer Isomerization->Syn Anti Anti (E) Isomer Isomerization->Anti Assay High-Throughput Urease & DPPH Assays Syn->Assay Anti->Assay

Fig 2: Self-validating mechanochemical synthesis and screening workflow for oxime isomers.

Protocol 2: In Vitro Urease Inhibitory Assay (Modified Berthelot Method)

The modified Berthelot reaction is a self-validating colorimetric system. Urease catalyzes the hydrolysis of urea into ammonia. In this assay, ammonia reacts with alkaline hypochlorite and phenol (catalyzed by sodium nitroprusside) to form indophenol blue. The concentration of ammonia serves as a direct, inverse proxy for the inhibitory potency of the oxime.

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, incubate 10 µL of the urease enzyme solution (5 U/mL) with 10 µL of the synthesized oxime derivative (various concentrations in DMSO) at 37 °C for 15 minutes.

  • Substrate Addition: Add 40 µL of urea substrate (20 mM in phosphate buffer, pH 7.4) to each well. Incubate for an additional 30 minutes at 37 °C.

  • Colorimetric Development: Stop the reaction by adding 20 µL of phenol-nitroprusside reagent, followed immediately by 20 µL of alkaline hypochlorite reagent.

  • Quantification: Incubate in the dark for 30 minutes. Measure the absorbance at 625 nm using a microplate reader. Causality: A lower absorbance unequivocally indicates successful chelation of the active-site Ni2+ ions by the oxime, preventing urea hydrolysis.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological efficacy of N-substituted indole-3-carboxaldehyde oxime derivatives against standard reference compounds, highlighting their superiority in enzyme inhibition.

Compound / DerivativeTarget / AssayIC50 Value (mM)Reference StandardStandard IC50 (mM)
N-Substituted Indole Oxime (Compound 8) H. pylori Urease Inhibition0.0516 ± 0.0035Thiourea0.2387 ± 0.0048
N-Substituted Indole Oxime (Compound 9) H. pylori Urease Inhibition0.0345 ± 0.0008Thiourea0.2387 ± 0.0048
1,2-Dimethylindole Oxime Analogues DPPH Radical ScavengingHigh Scavenging %BHA (Butylated hydroxyanisole)Moderate Scavenging %

Note: Data synthesized from the comparative evaluations in the cited literature[Kalatuwawege et al., 2021].

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori Source: Molecules (MDPI), 2021, 26(21), 6658. URL:[Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes Source: Molecules (MDPI), 2019, 24(18), 3347. URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (VRT-831508) in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, also known as VRT-831508. This molecule has been identified as a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) endonuclease activity. Through a detailed examination of its effects in various biological assays, this document elucidates the molecular interactions and cellular consequences of IRE1α inhibition by VRT-831508. The guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and metabolic diseases, where the unfolded protein response (UPR) and specifically the IRE1α/XBP1 signaling pathway, play a critical role.

Introduction: The Unfolded Protein Response and the Central Role of IRE1α

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.

The UPR is mediated by three main ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2] IRE1α is the most conserved of these sensors and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[3] Upon sensing ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[3] This RNase activity has two primary functions:

  • XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[4][5] This unconventional splicing event results in a translational frameshift, producing the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of a wide array of UPR target genes involved in protein folding, quality control, and ER expansion.[6]

  • Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[7] This process, known as RIDD, is thought to reduce the protein load on the ER and modulate cellular processes.

The IRE1α/XBP1 pathway is implicated in a multitude of physiological and pathological processes. In normal physiology, it is essential for the proper function of highly secretory cells, such as plasma cells and pancreatic β-cells.[8] However, in various disease states, including cancer, metabolic disorders, and inflammatory conditions, chronic activation of the IRE1α/XBP1 pathway can promote cell survival, chemoresistance, and disease progression.[7][9][10] This has made IRE1α an attractive therapeutic target for a range of human diseases.[11]

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (VRT-831508) has emerged as a key chemical probe for studying the biological roles of IRE1α. This guide will delve into the specific mechanism by which this compound modulates the IRE1α pathway and the experimental methodologies used to characterize its activity.

Mechanism of Action of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (VRT-831508)

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, also known as VRT-831508, functions as a highly selective inhibitor of the endoribonuclease (RNase) activity of IRE1α.[12][13] Its mechanism of action is distinct from inhibitors that target the kinase domain, offering a specific tool to dissect the downstream consequences of IRE1α's RNase function.

Allosteric Inhibition of the IRE1α RNase Domain

VRT-831508 is an allosteric inhibitor that binds to the kinase domain of IRE1α.[14] While it occupies the ATP-binding pocket, its primary effect is not the inhibition of the kinase activity itself.[12][15] Instead, binding of VRT-831508 to the kinase domain induces a conformational change in the IRE1α protein that prevents the proper functioning of the RNase domain.[14] This allosteric modulation effectively blocks the two key downstream functions of the RNase activity: XBP1 mRNA splicing and RIDD.[13]

This mode of action is significant because it has been demonstrated that kinase activity is not strictly required for RNase activation in all contexts, suggesting that allosteric modulation can be a more effective strategy for inhibiting IRE1α's downstream signaling.[12]

Cellular Consequences of VRT-831508 Treatment

By inhibiting the RNase activity of IRE1α, VRT-831508 prevents the production of the active XBP1s transcription factor. This leads to a number of downstream cellular effects:

  • Suppression of UPR Target Gene Expression: Without XBP1s, the transcriptional upregulation of genes involved in protein folding (e.g., chaperones), ER-associated degradation, and lipid biosynthesis is blunted.[6][10]

  • Induction of Apoptosis in Dependent Cells: In certain cancer cells, such as multiple myeloma and Ewing's sarcoma, which are highly dependent on the pro-survival signals from the IRE1α/XBP1 pathway, inhibition by VRT-831508 can lead to the accumulation of unresolved ER stress and subsequent apoptosis.[5][9]

  • Modulation of Cellular Metabolism: The IRE1α/XBP1 pathway is linked to metabolic reprogramming, including glycolysis and lipogenesis.[7][10] Inhibition with VRT-831508 can therefore alter the metabolic state of the cell.

  • Sensitization to Chemotherapy: By blocking a key pro-survival pathway, VRT-831508 can sensitize cancer cells to the effects of conventional chemotherapeutic agents that induce ER stress.[9]

The following diagram illustrates the central role of IRE1α in the UPR and the point of intervention for VRT-831508.

IRE1a_Pathway cluster_downstream Downstream Effects ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive Accumulation IRE1a_active Active IRE1α (Dimer/Oligomer) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Slices 26nt intron RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD_substrates Degrades VRT831508 N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (VRT-831508) VRT831508->IRE1a_active XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Nucleus Nucleus XBP1s_protein->Nucleus Translocation UPR_Genes UPR Target Genes (Chaperones, ERAD components) Nucleus->UPR_Genes Activates Transcription Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival Apoptosis Apoptosis Degradation Degradation RIDD_substrates->Degradation

Caption: The IRE1α signaling pathway and the inhibitory action of VRT-831508.

Biological Assays for Characterizing VRT-831508 Activity

A variety of in vitro and cell-based assays are employed to determine the potency, selectivity, and mechanism of action of IRE1α inhibitors like VRT-831508.

In Vitro IRE1α Endonuclease Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the RNase activity of purified recombinant IRE1α protein.

Principle: A fluorescently-labeled RNA substrate containing the XBP1 splice sites is incubated with recombinant IRE1α in the presence and absence of the test compound. Cleavage of the substrate by IRE1α separates a fluorophore and a quencher, resulting in an increase in fluorescence.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human IRE1α protein (cytosolic domain).[11]

    • Fluorescently-labeled RNA oligonucleotide substrate mimicking the XBP1 splice loops.

    • Assay buffer (e.g., HEPES, KCl, MgCl2, DTT).

    • Test compound (VRT-831508) dissolved in DMSO.

    • 384-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of VRT-831508 in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.

    • Add the recombinant IRE1α protein to all wells except for the no-enzyme control.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorescent RNA substrate to all wells.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Normalize the reaction rates to the DMSO control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay includes positive (enzyme, no inhibitor) and negative (no enzyme) controls to ensure the observed signal is due to specific enzyme activity. The use of a well-characterized substrate ensures the assay is measuring the intended endonuclease activity.

Cellular XBP1 Splicing Assay

This cell-based assay is the gold standard for confirming the inhibition of IRE1α activity in a cellular context. It directly measures the level of spliced XBP1 (XBP1s) mRNA.

Principle: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to activate IRE1α, in the presence or absence of the inhibitor. Total RNA is then extracted, and the levels of unspliced (XBP1u) and spliced (XBP1s) mRNA are quantified by RT-PCR.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., multiple myeloma cell line RPMI-8226 or HEK293T cells) in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of VRT-831508 for 1-2 hours.

    • Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for 4-6 hours.[12] Include a no-stress control.

  • RNA Extraction and RT-PCR:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).[16]

    • Synthesize cDNA from the extracted RNA using reverse transcriptase and oligo(dT) primers.[16]

    • Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[17]

  • Analysis of PCR Products:

    • Resolve the PCR products on a 2.5-3% agarose gel.[17] Three bands may be visible: the unspliced XBP1u, the spliced XBP1s (26 bp smaller), and a hybrid band.

    • To improve resolution, the PCR products can be digested with a restriction enzyme (e.g., PstI) that specifically cuts the XBP1u amplicon.[17]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[4]

Quantitative Real-Time PCR (qPCR) for XBP1 Splicing:

For a more quantitative analysis, qPCR can be performed using primer sets specific for total XBP1 and spliced XBP1.[4]

Self-Validation: The inclusion of both positive (ER stress inducer only) and negative (no treatment) controls is essential. The distinct sizes of the spliced and unspliced PCR products provide an internal validation of the assay's specificity.

The following diagram outlines the workflow for the XBP1 splicing assay.

XBP1_Splicing_Assay start Start: Plate Cells treat_inhibitor Treat with VRT-831508 start->treat_inhibitor induce_stress Induce ER Stress (e.g., Tunicamycin) treat_inhibitor->induce_stress harvest Harvest Cells & Extract RNA induce_stress->harvest cDNA_synthesis cDNA Synthesis (Reverse Transcription) harvest->cDNA_synthesis pcr PCR with XBP1 Primers cDNA_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Analyze Bands: XBP1u vs. XBP1s gel->analysis end End: Determine Inhibition analysis->end

Caption: Workflow for the cellular XBP1 splicing assay.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the functional consequences of IRE1α inhibition in different cell types, particularly in cancer cell lines.

Principle: Cells are treated with the inhibitor, and changes in cell proliferation, viability, or apoptosis are measured.

Commonly Used Assays:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of cell viability.[18]

  • Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[5]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Experimental Protocol (General):

  • Plate cells in a 96-well plate.

  • Treat with a serial dilution of VRT-831508 for a specified period (e.g., 48-72 hours).

  • Perform the chosen viability or apoptosis assay according to the manufacturer's instructions.

  • Measure the appropriate signal (absorbance, fluorescence, or luminescence).

  • Calculate the percentage of viable cells or apoptotic cells relative to the vehicle-treated control and determine the GI50 (50% growth inhibition) or IC50 value.[19]

Self-Validation: The inclusion of a positive control for apoptosis (e.g., staurosporine) and a negative control (vehicle only) is necessary. The use of multiple, mechanistically distinct assays provides a more robust assessment of the compound's effect on cell fate.

Quantitative Data Summary

The following table summarizes representative quantitative data for IRE1α inhibitors, illustrating the type of data generated from the assays described above.

Assay TypeCompoundTarget Cell Line/EnzymePotency (IC50/GI50)Reference
In Vitro Endonuclease Assay IRE1α Inhibitor (e.g., 4µ8c)Recombinant human IRE1α~60 nM[13]
Cellular XBP1 Splicing Assay IRE1α Inhibitor (e.g., STF-083010)RPMI 8226~30 µM[12]
Cell Viability Assay IRE1α Inhibitor (e.g., Toyocamycin)Ewing's Sarcoma (TC71)~0.1 µM[5]

Conclusion and Future Directions

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (VRT-831508) is a powerful research tool that has significantly advanced our understanding of the IRE1α/XBP1 signaling pathway. Its specific mechanism as an allosteric inhibitor of the IRE1α RNase domain allows for the precise dissection of this pathway's role in health and disease. The biological assays detailed in this guide provide a robust framework for characterizing VRT-831508 and other novel IRE1α inhibitors.

Future research will likely focus on leveraging the insights gained from using VRT-831508 to develop clinically viable therapeutics. This includes optimizing the pharmacological properties of IRE1α inhibitors, identifying patient populations most likely to benefit from such therapies, and exploring combination strategies with existing treatments. The continued application of the rigorous biochemical and cell-based assays described herein will be paramount to the success of these endeavors.

References

  • The IRE1α/XBP1s Pathway Is Essential for the Glucose Response and Protection of β Cells. (2015). Vertex AI Search.
  • IRE1α-XBP1 signaling pathway, a potential therapeutic target in multiple myeloma. (n.d.). Vertex AI Search.
  • Constitutive Role for IRE1α-XBP1 Signaling Pathway in the Insulin-Mediated Hep
  • The IRE1α-XBP1 Signaling Axis Promotes Glycolytic Reprogramming in Response to Inflammatory Stimuli. (n.d.). mBio - ASM Journals.
  • Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases. (n.d.). PMC.
  • XBP1-splicing assay. (n.d.). Bio-protocol.
  • Xbp1 splicing assay. (n.d.). Bio-protocol.
  • Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. (n.d.). PMC.
  • In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. (2019). PMC - NIH.
  • Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. (2014).
  • Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response. (2017). Wellcome Open Research.
  • IRE1a Inhibitor Screening with HTS-Optimized Assays. (2026). BellBrook Labs.
  • Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. (2014).
  • Inhibition of IRE1a-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia. (2016). Semantic Scholar.
  • Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. (2019). PMC.
  • A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities. (2021). Frontiers.
  • In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. (2025).
  • XBP1-IRE1 Ratiometric Cell Stress Sensor Protocol. (2024). Montana Molecular.
  • Assays to Study IRE1 Activation and Signaling. (n.d.).
  • Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma. (2011).
  • Regulation of IRE1α by the small molecule inhibitor 4μ8c in hep
  • IRE1α-XBP1 inhibitors exerted anti-tumor activities in Ewing's sarcoma. (2018). Oncotarget.
  • Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxid
  • IRE1α modulates M1 oncolytic virus sensitivity via ER stress regulation in bladder cancer. (2025). Vertex AI Search.
  • Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hep

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, indole-based heterocycles serve as privileged scaffolds due to their profound structural affinity for diverse biological targets. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine —commonly referred to as 1,2-dimethyl-1H-indole-3-carbaldehyde oxime—represents a highly specialized derivative within this class. By bridging the electron-rich 1,2-dimethylindole core with a reactive oxime moiety, this molecule offers a unique combination of thermodynamic stability and dynamic biological reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. This whitepaper deconstructs the physicochemical properties, the causality behind its synthetic pathways, and its pharmacological relevance, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

Understanding the quantitative parameters of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is critical for predicting its behavior in both synthetic environments and biological assays. The data below highlights its viability as a lead compound for oral drug development.

PropertyValuePharmacological Implication
IUPAC Name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamineStandardized nomenclature for structural identification.
Synonyms 1,2-dimethyl-1H-indole-3-carbaldehyde oximeCommon literature designation[1].
CAS Number 338997-02-7Unique registry identifier[1].
Molecular Formula C₁₁H₁₂N₂ODictates stoichiometric calculations.
Molecular Weight 188.23 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), favoring absorption.
Topological Polar Surface Area (TPSA) 37.52 ŲOptimal for high membrane permeability and potential Blood-Brain Barrier (BBB) penetration[2].
LogP (Octanol/Water) ~2.29Indicates ideal lipophilicity for cellular uptake without excessive hydrophobic trapping[2].

Mechanistic Chemistry & Synthesis Pathways

The synthesis of this oxime relies on a highly controlled, two-phase sequence: electrophilic aromatic substitution followed by a Schiff base condensation.

Phase 1: Vilsmeier-Haack Formylation The indole core is inherently electron-rich, but the addition of the N-methyl group in 1,2-dimethylindole further enhances the nucleophilicity of the C3 position via resonance donation. When exposed to the Vilsmeier reagent (generated in situ from Phosphorus Oxychloride and N,N-Dimethylformamide), a highly regioselective electrophilic attack occurs[3]. This yields the intermediate 1,2-dimethyl-1H-indole-3-carbaldehyde.

Phase 2: Oximation The resulting aldehyde is subjected to condensation with hydroxylamine hydrochloride. The causality behind adding a base (such as NaOH) to this step is critical: the base neutralizes the hydrochloride salt, shifting the equilibrium to liberate the free, highly nucleophilic hydroxylamine, which subsequently attacks the carbonyl carbon to form the oxime[4].

SynthesisWorkflow A 1,2-Dimethylindole (Starting Material) C Electrophilic Aromatic Substitution at C3 A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates Chloroiminium Ion D 1,2-Dimethyl-1H-indole- 3-carbaldehyde C->D Hydrolysis F Schiff Base Condensation (Oximation) D->F E Hydroxylamine HCl + NaOH (Base) E->F Liberates Free NH2OH G N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine F->G -H2O

Fig 1: Two-step synthetic workflow from 1,2-dimethylindole to the target oxime derivative.

Structural Dynamics & Biological Activity

Syn/Anti Isomerization

Oximes inherently exist as syn (Z) and anti (E) stereoisomers. As demonstrated in, the anti isomer is kinetically accessible but thermodynamically less stable, particularly in acidic microenvironments[4]. Protonation of the oxime nitrogen lowers the energy barrier for C=N bond rotation, driving the equilibrium toward the more stable syn configuration. Controlling the pH during synthesis allows researchers to isolate specific isomers for targeted biological assays.

Pharmacological Relevance: Urease Inhibition and Antioxidant Capacity

Indole-3-carbaldehyde oximes are highly regarded for their potent urease inhibitory activity. Helicobacter pylori relies on the urease enzyme to neutralize gastric acid via ammonia production, facilitating gastrointestinal infection. The oxime moiety structurally mimics acetohydroxamic acid, a known urease inhibitor, allowing it to competitively chelate the bi-nickel center of the urease active site[4].

Furthermore, these oximes exhibit robust antioxidant properties. They effectively scavenge DPPH radicals by acting as hydrogen donors, mitigating oxidative stress—a mechanism extensively validated in [5].

Mechanism O Indole-3-carbaldehyde Oxime (Syn/Anti Isomers) S Syn (Z) Isomer (Thermodynamically Stable) O->S A Anti (E) Isomer (Kinetically Favored) O->A U Helicobacter pylori Urease Enzyme S->U Pharmacophore Binding I Acid-Catalyzed Isomerization A->I H+ I->S Bond Rotation B Bi-Nickel Active Site Chelation U->B Competitive Inhibition

Fig 2: Isomerization dynamics and urease enzyme inhibition mechanism of the oxime derivative.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific actions are taken.

Protocol A: Vilsmeier-Haack Formylation of 1,2-Dimethylindole

Objective: Synthesize the intermediate 1,2-dimethyl-1H-indole-3-carbaldehyde.

  • Preparation of Vilsmeier Reagent: Cool anhydrous DMF (3.0 eq) in a round-bottom flask to 0°C under an inert argon atmosphere. Slowly add POCl₃ (1.2 eq) dropwise. Causality: Strict temperature control (<5°C) is mandatory to prevent the uncontrolled, highly exothermic decomposition of the chloroiminium ion complex.

  • Substrate Addition: Dissolve 1,2-dimethylindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 40°C for 1 hour to drive the electrophilic substitution to completion.

  • Hydrolysis & Quenching: Pour the mixture over crushed ice and neutralize with 20% aqueous NaOH until pH 8 is reached. Causality: Alkaline hydrolysis cleaves the iminium intermediate to yield the final aldehyde.

  • Validation (QC): Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Run TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a strongly UV-active spot confirms conversion. ¹H-NMR should reveal a distinct formyl proton singlet near ~9.9 ppm.

Protocol B: Schiff Base Condensation (Oximation)

Objective: Convert the aldehyde to N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

  • Reagent Solubilization: Dissolve 1,2-dimethyl-1H-indole-3-carbaldehyde (1.0 eq) in 95% ethanol.

  • Nucleophile Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) and NaOH (5.0 eq) in a minimal amount of distilled water. Causality: The 1:1 molar ratio of NaOH to NH₂OH·HCl ensures complete neutralization of the acid, preventing premature acid-catalyzed isomerization if the kinetic anti-isomer is desired.

  • Condensation: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir at room temperature (0–27 °C) for 2–4 hours.

  • Isolation: Concentrate the ethanol under reduced pressure. Add ice-cold water to precipitate the crude oxime. Filter and wash with cold water.

  • Validation (QC): Perform FTIR spectroscopy. The disappearance of the sharp aldehyde carbonyl stretch (~1650 cm⁻¹) and the emergence of a broad O-H stretch (~3200–3300 cm⁻¹) confirms successful oximation. HPLC analysis can be utilized to quantify the specific syn to anti isomer ratio based on retention times.

References

  • Title: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Unsubstituted Oximes as Potential Therapeutic Agents Source: MDPI (Symmetry) URL: [Link]

  • Title: 338997-02-7 - 1,2-dimethyl-1H-indole-3-carbaldehyde oxime (Properties Data) Source: LookChem URL: [Link]

Sources

In vitro biological activity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine and Related Indole Oximes

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] This technical guide focuses on the potential in vitro biological activities of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, a specific indole oxime derivative. Drawing upon the extensive research conducted on structurally related indole-3-carbaldehyde derivatives and other indole oximes, this document provides a comprehensive overview of its likely antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols for evaluating these activities, along with mechanistic insights and data presentation formats, are provided to guide researchers in the field of drug discovery and development.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1][3] Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[4][5] Modifications at the C3 position of the indole ring, in particular, have led to the development of compounds with potent pharmacological effects.[1][4] The introduction of an oxime functionality, as seen in N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, is a strategic chemical modification known to enhance the biological profile of parent aldehydes, often leading to improved potency and diverse mechanisms of action.[6]

This guide will explore the probable in vitro biological activities of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine by extrapolating from the established activities of analogous indole derivatives.

Potential In Vitro Biological Activities

Based on the current body of scientific literature, N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is predicted to exhibit the following biological activities:

  • Antimicrobial Activity: Indole derivatives are well-documented for their broad-spectrum antimicrobial effects against various pathogenic bacteria and fungi.[7][8][9][10]

  • Anticancer Activity: A significant number of indole-3-carbaldehyde derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][4][5][11][12]

  • Antioxidant Activity: The indole nucleus and oxime moieties are known to possess radical scavenging properties, suggesting a potential antioxidant role for the target compound.[6][13][14][15]

The subsequent sections will delve into the experimental validation and mechanistic underpinnings of each of these potential activities.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Indole derivatives have emerged as a promising class of compounds in this area.[7][8]

Probable Mechanism of Action

The antimicrobial action of indole derivatives is often multifactorial. They have been shown to inhibit biofilm formation, a key virulence factor for many bacteria.[8][9] Some indole compounds also interfere with bacterial cell division and can disrupt microbial membrane integrity. Furthermore, specific indole derivatives have been identified as inhibitors of bacterial enzymes essential for survival, such as DNA gyrase.[10]

Diagram: Potential Antimicrobial Mechanisms of Indole Oximes

IndoleOxime N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine Biofilm Biofilm Formation IndoleOxime->Biofilm Inhibition CellDivision Bacterial Cell Division IndoleOxime->CellDivision Interference Membrane Membrane Integrity IndoleOxime->Membrane Disruption DNAgyrase DNA Gyrase IndoleOxime->DNAgyrase Inhibition

Caption: Potential antimicrobial mechanisms of action for indole oximes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plate at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination.

Data Presentation

The results of the MIC assay should be summarized in a clear and concise table.

Table 1: Antimicrobial Activity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]
Escherichia coliATCC 25922[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]
Candida albicansATCC 90028[Insert Data]
Aspergillus nigerATCC 16404[Insert Data]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a key component of several approved anticancer drugs, highlighting its importance in oncology research.[5] Derivatives of indole-3-carbaldehyde have shown promising cytotoxic activity against various cancer cell lines.[1][4]

Probable Mechanism of Action

The anticancer mechanisms of indole derivatives are diverse and often target multiple cellular pathways.[1] These can include:

  • Induction of Apoptosis: Many indole compounds trigger programmed cell death in cancer cells.[11]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing proliferation.

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, which is crucial for cell division.[16]

  • Modulation of Signaling Pathways: They can affect key signaling pathways involved in cancer progression.[1]

Diagram: Experimental Workflow for In Vitro Anticancer Evaluation

cluster_workflow Anticancer Activity Workflow Start Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay MTT Cytotoxicity Assay Start->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle_Analysis->Mechanism

Caption: A typical workflow for evaluating the in vitro anticancer activity of a compound.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The IC50 values obtained from the MTT assay should be presented in a tabular format for easy comparison.

Table 2: Cytotoxic Activity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast)[Insert Data]
HeLa (Cervical)[Insert Data]
A549 (Lung)[Insert Data]
HepG2 (Liver)[Insert Data]

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. Oxime derivatives have been recognized for their antioxidant potential.[6][13][15]

Probable Mechanism of Action

The antioxidant activity of indole oximes is likely due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The indole ring itself can act as a scavenger of reactive oxygen species.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[13]

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, mix different concentrations of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine with the DPPH solution.

    • Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration of the compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

The antioxidant activity can be summarized in a table.

Table 3: Antioxidant Activity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

AssayIC50 (µg/mL)
DPPH Radical Scavenging[Insert Data]
Ascorbic Acid (Standard)[Insert Data]

Conclusion and Future Directions

While direct experimental data for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is not yet widely available, the extensive research on structurally similar indole derivatives strongly suggests its potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties. The experimental protocols and frameworks provided in this guide offer a robust starting point for the in vitro evaluation of this and other novel indole oxime derivatives. Future research should focus on the synthesis and comprehensive biological screening of this specific compound to validate these predictions and elucidate its precise mechanisms of action. Such studies will be invaluable in the ongoing quest for new and effective therapeutic agents.

References

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Research Journal of Pharmacy and Technology.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules.
  • Haribabu, J., Tamizh, M. M., Balachandran, C., Arun, Y., Bhuvanesh, N. S. P., Endo, A., & Karvembu, R. (2017). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. Dalton Transactions, 46(3), 839-855.
  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. (2025). BenchChem.
  • Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. (2025). BenchChem.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2021). ACS Omega.
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules.
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. (2022). RSC Advances.
  • Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (2013). Journal of the Korean Chemical Society.
  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). Symmetry.
  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021).
  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2022). Chemistry of Heterocyclic Compounds.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

Sources

Preliminary Toxicity Screening of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (CAS: 338997-02-7) is a synthetic oxime derivative of 1,2-dimethylindole-3-carboxaldehyde[1]. Indole-3-carboxaldehyde oxime derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including potent urease inhibitory activity against Helicobacter pylori[2].

However, the presence of the electron-rich indole scaffold combined with an oxime moiety necessitates rigorous preliminary toxicity screening. Regulatory databases indicate that this structural class is often associated with specific hazard classifications, including Acute Toxicity, Skin/Eye Irritation, and Specific Target Organ Toxicity[1][3]. As a Senior Application Scientist, the goal is to evaluate these liabilities early in the drug development pipeline to prevent late-stage attrition.

Strategic Framework for Toxicity Screening

To advance this compound from a hit to a viable lead, a tiered toxicity screening strategy must be employed in alignment with the principles outlined in the for non-clinical safety studies[4]. The objective is to establish a self-validating testing matrix that evaluates computational predictions, in vitro hepatotoxicity, and genotoxic potential.

ToxWorkflow Start Compound: N-[(1,2-dimethylindol-3-yl)... hydroxylamine InSilico Phase 1: In Silico ADMET (SwissADME, pkCSM) Start->InSilico InVitroCyto Phase 2: In Vitro Cytotoxicity (HepG2, HEK293 - WST-8/LDH) InSilico->InVitroCyto Genotox Phase 3: Genotoxicity (Ames Test, Comet Assay) InVitroCyto->Genotox Decision Go/No-Go Decision Lead Optimization Genotox->Decision

Figure 1: Strategic tiered workflow for the preliminary toxicity screening of indole oxime derivatives.

Phase 1: In Silico ADMET Profiling & Hazard Anticipation

Before initiating wet-lab assays, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is required. Indole derivatives frequently interact with hepatic Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2)[5]. Predicting these interactions helps anticipate whether the parent compound will be detoxified or bioactivated into reactive electrophiles.

Table 1: Anticipated GHS Hazard Classifications & Preliminary Thresholds

Hazard ClassGHS CategoryExperimental Threshold / IndicatorMechanistic Rationale
Acute Toxicity (Oral) Category 4300 < LD50 ≤ 2000 mg/kgModerate systemic toxicity typical of substituted indoles[1].
Skin Irritation Category 2Reversible erythema/edemaLipophilic nature allows dermal penetration and local irritation[6].
Eye Irritation Category 2APronounced conjunctival rednessDirect interaction with mucous membranes[3].
STOT (Single Exposure) Category 3Respiratory tract irritationVolatile/aerosolized particulates irritate respiratory epithelium[7].

Phase 2: In Vitro Cytotoxicity & Hepatotoxicity Assessment

The liver is the primary site of xenobiotic metabolism. Therefore, human hepatocellular carcinoma (HepG2) cells are the standard model for preliminary hepatotoxicity screening. Because oximes can sometimes act as direct chemical reducing agents, relying solely on tetrazolium-based assays (like MTT or WST-8) can yield false-positive viability signals.

Protocol 1: Orthogonal Cytotoxicity Assessment (WST-8 & LDH Release)

Objective: Differentiate between cytostatic (growth inhibition) and cytocidal (cell death) effects while ruling out chemical assay interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells for 24 and 48 hours.

  • LDH Release Assay (Extracellular): Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and diaphorase/INT). Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

  • WST-8 Assay (Intracellular): Wash the remaining cells in the original plate with PBS. Add 100 µL of fresh medium containing 10% WST-8 reagent. Incubate for 2 hours. Measure absorbance at 450 nm.

  • Data Analysis: Calculate IC₅₀ values for both assays to determine the therapeutic window.

Self-Validation Mechanism: This protocol is inherently self-validating. If the indole oxime artificially reduces the WST-8 reagent (creating a false viability signal), the LDH assay acts as an orthogonal check. A true cytotoxic event will show a concomitant decrease in WST-8 absorbance and an increase in LDH absorbance. Vehicle controls (0.5% DMSO) and positive controls (Triton X-100 for 100% LDH release) ensure system suitability.

Phase 3: Genotoxicity Assessment & Metabolic Activation

Oxime derivatives can undergo enzymatic hydrolysis or oxidation, potentially yielding reactive intermediates that bind to cellular macromolecules or DNA. Evaluating the mutagenic potential is a strict regulatory requirement for clinical advancement[8].

MetabolicPathway Parent Indole Oxime Derivative CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Reactive Reactive Electrophilic Intermediates CYP450->Reactive Bioactivation Detox Glutathione (GSH) Conjugation Reactive->Detox Detoxification Tox Cellular Macromolecule Binding (Toxicity) Reactive->Tox Depletion of GSH

Figure 2: Hepatic CYP450-mediated metabolic activation and detoxification pathway of indole oximes.

Protocol 2: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)

Objective: Assess the potential of the compound to induce point mutations, both directly and following hepatic metabolic activation, adhering to the principles of[8][9].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight[10].

  • Metabolic Activation System: Prepare a 10% S9 mix using liver homogenates from rats induced with Aroclor 1254 or phenobarbital/5,6-benzoflavone, supplemented with NADP+ and glucose-6-phosphate[8].

  • Exposure: In a 384-well format, combine the bacterial suspension, the test compound (at 5 concentrations up to 5 mg/plate equivalent), and either the S9 mix (+S9) or buffer (-S9).

  • Incubation & Scoring: Add a pH indicator medium (bromocresol purple) lacking histidine/tryptophan. Incubate for 48-72 hours at 37°C.

  • Readout: Score wells that turn yellow (indicating bacterial growth and acid production due to reversion mutations) as positive.

Self-Validation Mechanism: The assay's integrity is validated through mandatory internal controls. Strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions; sodium azide for TA100 -S9) must induce a statistically significant (≥3-fold) increase in revertant wells compared to the vehicle control. If the +S9 positive control fails, the metabolic viability of the S9 batch is invalidated, preventing the false-negative reporting of pro-mutagens.

References

  • MDPI - Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at:[Link]

  • NextSDS - N-[(1,2-DiMethylindol-3-yl)Methylidene]hydroxylaMine - Chemical Substance Information. Available at:[Link]

  • European Medicines Agency (EMA) - ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) - Test No. 471: Bacterial Reverse Mutation Test. Available at:[Link]

  • Biosafe - Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Mechanistic Rationale

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, commonly referred to as 1,2-dimethylindole-3-carboxaldehyde oxime, is a critical synthetic intermediate. Indole-3-carboxaldehyde oximes and their derivatives are highly valued in medicinal chemistry, serving as precursors to indole phytoalexins (which exhibit potent antimicrobial and antiproliferative properties) and acting as pharmacophores for urease inhibitors targeting Helicobacter pylori [1, 2].

The synthesis of this compound relies on the oximation of 1,2-dimethylindole-3-carboxaldehyde. Because free hydroxylamine is unstable and hazardous, the reaction utilizes hydroxylamine hydrochloride ( NH2​OH⋅HCl ). A base (such as NaOH or Na2​CO3​ ) is required to neutralize the hydrochloride salt in situ, liberating the nucleophilic free amine. The unshared electron pair on the nitrogen of hydroxylamine then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfers and the elimination of a water molecule yield the oxime [1].

Depending on the reaction conditions and the steric bulk of the 1,2-dimethylindole system, the resulting oxime can exist as a mixture of syn (Z) and anti (E) isomers. Research indicates that while the syn isomer often prevails in the solid state, acidic conditions can drive isomerization toward the anti isomer in solution [1].

G A 1,2-Dimethylindole-3-carboxaldehyde (Electrophile) D Nucleophilic Addition Tetrahedral Intermediate A->D B Hydroxylamine Hydrochloride + NaOH / Na2CO3 C In Situ Liberation Free Hydroxylamine (Nucleophile) B->C Neutralization C->D Attack on Carbonyl E Dehydration (-H2O) D->E Proton Transfer F N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (Syn / Anti Isomers) E->F Imine Formation

Mechanistic pathway for the oximation of 1,2-dimethylindole-3-carboxaldehyde.

Quantitative Reaction Parameters

To accommodate different laboratory capabilities and environmental goals, two distinct methodologies are provided: a traditional Solution-Phase Synthesis [2] and a modern, green Mechanochemical (Solvent-Free) Synthesis [1]. The table below summarizes the quantitative data and expected outcomes for both approaches.

ParameterSolution-Phase MethodMechanochemical MethodRationale / Causality
Aldehyde Equivalent 1.0 eq (1.0 mmol)1.0 eq (1.0 mmol)Limiting reagent.
NH2​OH⋅HCl Eq. 1.5 - 2.0 eq5.0 eqExcess required in milling to ensure complete conversion without solvent mobility [1].
Base Equivalent 1.5 - 2.0 eq ( NaOH )2.0 eq ( NaOH )Neutralizes HCl. Excess prevents acidic conditions that trigger unwanted early isomerization [1].
Solvent Ethanol (95%)None (Solvent-free)Mechanochemistry relies on friction and localized heating in a ball mill.
Reaction Time 2 - 4 hours20 - 40 minutesHigh kinetic energy in milling drastically reduces reaction time [1].
Temperature Reflux (~78 °C)Ambient (Milling heat)Thermal energy drives the dehydration step in solution.
Expected Yield 75% - 85%90% - 95%Mechanochemistry often suppresses side reactions and prevents product loss in mother liquor.

Experimental Protocols

Method A: Traditional Solution-Phase Synthesis

This method is ideal for standard synthetic laboratories equipped with fume hoods and reflux setups.

Reagents:

  • 1,2-Dimethylindole-3-carboxaldehyde (1.0 mmol, ~173.2 mg)

  • Hydroxylamine hydrochloride (1.5 mmol, ~104.2 mg)

  • Sodium hydroxide (1.5 mmol, ~60.0 mg)

  • Ethanol (95%, 10 mL)

  • Distilled water (for workup)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,2-dimethylindole-3-carboxaldehyde in 10 mL of 95% ethanol.

  • Reagent Addition: Add 1.5 mmol of hydroxylamine hydrochloride to the stirring solution.

  • Base Addition: Slowly add 1.5 mmol of sodium hydroxide (either as a solid or pre-dissolved in a minimal amount of water). Note: The base liberates the free hydroxylamine. A slight exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~78 °C) in an oil bath or heating mantle. Stir continuously for 2 to 4 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., Ethyl Acetate:Hexane, 1:2) until the aldehyde spot is fully consumed [2].

  • Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction & Washing: Suspend the resulting residue in 15 mL of water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization (e.g., from acetone/hexane) to yield the pure oxime.

Method B: Mechanochemical (Solvent-Free) Synthesis

This method utilizes green chemistry principles, minimizing solvent waste and significantly reducing reaction time [1].

Reagents:

  • 1,2-Dimethylindole-3-carboxaldehyde (1.0 mmol, ~173.2 mg)

  • Hydroxylamine hydrochloride (5.0 mmol, ~347.5 mg)

  • Sodium hydroxide (2.0 mmol, ~80.0 mg)

Equipment:

  • Planetary ball mill (e.g., Pulverisette 7 Premium Line or equivalent)

  • Tungsten carbide (WC) or agate milling jars (12-45 mL) and balls.

Step-by-Step Procedure:

  • Loading the Mill: Transfer 1.0 mmol of 1,2-dimethylindole-3-carboxaldehyde, 5.0 mmol of hydroxylamine hydrochloride, and 2.0 mmol of solid sodium hydroxide directly into the milling jar.

  • Milling Media: Add the appropriate milling balls (e.g., 5–10 balls of 10 mm diameter, depending on jar size) to the mixture.

  • Milling Process: Seal the jar and place it in the planetary ball mill. Run the mill at a rotational speed of 500–600 rpm for 20 minutes. Note: The mechanical friction provides the activation energy, while the solid-state environment forces high collision frequencies between the aldehyde and the liberated hydroxylamine[1].

  • Workup: After 20 minutes, carefully open the jar in a fume hood (to vent any minor gas buildup). Scrape the solid reaction mixture into a beaker.

  • Washing: Wash the solid mixture thoroughly with distilled water (2 x 15 mL) to dissolve and remove the excess unreacted NH2​OH⋅HCl and the NaCl byproduct.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with a small amount of cold water.

  • Drying: Dry the solid product in a vacuum oven at 40 °C overnight. The resulting product is typically highly pure N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, predominantly in the syn isomeric form [1].

Analytical Characterization Notes

To verify the structural integrity and purity of the synthesized N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, researchers should employ 1H -NMR and 13C -NMR spectroscopy.

  • Isomeric Shift: The chemical shift of the oxime proton (-CH=N-OH) is highly diagnostic. In DMSO- d6​ , the syn isomer typically presents the oxime -OH proton further downfield compared to the anti isomer due to distinct hydrogen bonding environments [1].

  • Methyl Resonances: Ensure the presence of two distinct singlet integrations corresponding to the N-methyl (position 1) and the C-methyl (position 2) groups on the indole ring, confirming that the 1,2-dimethyl backbone remained intact during the basic/thermal conditions.

References

  • Baláž, M., Kudličková, Z., et al. (2019). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, 24(18), 3347. Available at:[Link]

  • Perera, S. D., et al. (2022). "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori." BioMed Research International, 2022. Available at:[Link]

Preparation of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine from 1,2-dimethylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine—commonly referred to as 1,2-dimethylindole-3-carboxaldehyde oxime—is a critical nitrogen-containing intermediate in advanced organic synthesis. Compounds of this class are highly valued in drug development, serving as direct precursors to bioactive indole phytoalexins (antimicrobial agents) and acting as potent urease inhibitors for the treatment of Helicobacter pylori infections[1][2].

This application note provides a comprehensive, self-validating guide to synthesizing this oxime from 1,2-dimethylindole-3-carboxaldehyde. To accommodate different laboratory capabilities and safety requirements, two distinct methodologies are detailed: a traditional solution-phase approach and a modern, green mechanochemical (solvent-free) protocol.

Mechanistic Rationale & Chemical Causality

The transformation of an aldehyde to an oxime is a classic Schiff base condensation driven by nucleophilic addition. However, the exact choice of reagents dictates the safety and efficiency of the reaction:

  • Nucleophile Source: Free hydroxylamine (NH₂OH) is highly unstable and prone to explosive oxidation. Therefore, it is universally supplied as a stable hydrochloride salt (NH₂OH·HCl)[3].

  • Acid Scavenging: To liberate the active nucleophile in situ, a base (such as NaOH or Na₂CO₃) must be introduced. The base deprotonates the ammonium salt, allowing the free amine to attack the electrophilic carbonyl carbon of 1,2-dimethylindole-3-carboxaldehyde[1][2].

  • Dehydration: The initial attack forms an unstable carbinolamine intermediate, which rapidly undergoes dehydration (-H₂O) to form the stable carbon-nitrogen double bond of the target oxime[2].

Mechanism Aldehyde 1,2-Dimethylindole-3-carboxaldehyde (Electrophile) Intermediate Carbinolamine Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Addition Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) FreeAmine Free Hydroxylamine (Active Nucleophile) Hydroxylamine->FreeAmine Deprotonation Base Base (NaOH / Na2CO3) (Neutralizes HCl) Base->FreeAmine Acid Scavenging FreeAmine->Intermediate Attack on Carbonyl Product N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (Target Oxime) Intermediate->Product Dehydration (-H2O)

Reaction mechanism for the oximation of 1,2-dimethylindole-3-carboxaldehyde.

Comparative Experimental Methodologies

Protocol A: Solution-Phase Synthesis

This classical approach utilizes an aqueous-organic solvent system. It is ideal for laboratories requiring precise temperature control to study reaction kinetics.

Step-by-Step Workflow:

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of 1,2-dimethylindole-3-carboxaldehyde in 95% ethanol. Causality: 95% ethanol provides optimal solubility for the organic indole while remaining miscible with the aqueous nucleophile solution[2].

  • Preparation of the Nucleophile: In a separate flask, prepare an aqueous solution containing 2.0 to 5.0 equivalents of NaOH. Slowly dissolve 5.0 equivalents of NH₂OH·HCl into this basic solution. Causality: The excess stoichiometry drives the equilibrium toward complete condensation, ensuring no unreacted aldehyde remains[2].

  • Controlled Addition: Chill the ethanol solution to 0 °C using an ice bath. Add the aqueous hydroxylamine solution dropwise. Causality: Neutralization of the HCl salt is exothermic; chilling prevents thermal degradation of the liberated hydroxylamine.

  • Reaction Propagation: Remove the ice bath and stir the mixture at ambient temperature (approx. 27 °C) for 2 to 4 hours[2].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot confirms reaction completion.

  • Workup & Isolation: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude oxime.

Protocol B: Mechanochemical (Solvent-Free) Synthesis

Performing solution-phase oximation with NH₂OH·HCl carries significant risks in aqueous solutions, particularly in the presence of trace metal ions[1][3]. Mechanochemistry eliminates bulk solvents, offering a safer, faster, and greener alternative.

Step-by-Step Workflow:

  • Loading the Reactor: Into a tungsten carbide (WC) or stainless steel milling jar, add 1.0 equivalent of 1,2-dimethylindole-3-carboxaldehyde, 5.0 equivalents of NH₂OH·HCl, and 2.0 to 5.0 equivalents of solid NaOH (or Na₂CO₃)[1][4].

  • Milling: Add milling balls (e.g., 10 mm diameter) to the jar. Seal and mill the mixture at 500 rpm for exactly 20 minutes[1][4]. Causality: High-energy kinetic impacts generate localized frictional heat and intimate solid-state mixing, bypassing the activation energy barriers of solution-phase chemistry and drastically reducing reaction time[1].

  • Workup: Open the jar and quantitatively transfer the solid mixture to a sintered glass funnel. Wash the crude solid thoroughly with distilled water[4].

  • Self-Validation Check: The direct water wash selectively dissolves unreacted NH₂OH·HCl and inorganic byproducts (NaCl, Na₂CO₃). Validation is confirmed when the filtrate runs pH-neutral and the retained solid exhibits a sharp melting point, proving the absence of inorganic salts.

  • Isolation: Dry the retained solid under a high vacuum to yield the pure oxime[4].

Workflow Start 1,2-Dimethylindole-3-carboxaldehyde SolPhase Solution-Phase Method Start->SolPhase MechPhase Mechanochemical Method Start->MechPhase SolMix Dissolve in 95% EtOH Add NaOH & NH2OH·HCl Stir at 0-27 °C for 2-4 h SolPhase->SolMix MechMix Add to Milling Jar Add NaOH & NH2OH·HCl Mill at 500 rpm for 20 min MechPhase->MechMix WorkupSol Aqueous Workup & Solvent Evaporation SolMix->WorkupSol WorkupMech Direct Water Wash & Vacuum Filtration MechMix->WorkupMech Final Purified Oxime Product (Syn/Anti Mixture) WorkupSol->Final WorkupMech->Final

Comparison of solution-phase and mechanochemical workflows for oxime synthesis.

Quantitative Data & Stereochemical Optimization

Methodological Comparison

The following table summarizes the operational metrics between the two protocols, demonstrating the efficiency gains of the mechanochemical approach.

ParameterSolution-Phase ProtocolMechanochemical Protocol
Solvent System 95% Ethanol / WaterNone (Solvent-Free)
Reagent Stoichiometry NH₂OH·HCl (5 eq), NaOH (2-5 eq)NH₂OH·HCl (5 eq), NaOH/Na₂CO₃ (2-5 eq)
Operating Temperature 0 °C to 27 °CAmbient (Frictional heat generated)
Reaction Time 2 – 4 hours20 minutes
Typical Yield 80 – 90%> 90%
Safety Profile Moderate (Aqueous hydroxylamine risks)High (Minimizes aqueous instability)
Stereochemical Considerations: Syn vs. Anti Isomerization

For drug development professionals, the spatial orientation of the oxime hydroxyl group is paramount for target binding (e.g., interacting with the active site of urease enzymes)[2].

  • N-substituted indole-3-carboxaldehyde oximes with electron-donating groups (such as the N-methyl and C2-methyl groups in 1,2-dimethylindole) typically form as a mixture of syn (Z) and anti (E) isomers[1][2].

  • Environmental Influence: Isomerization is highly dependent on the reaction environment. Under acidic conditions in solution, the equilibrium shifts to favor the anti isomer. Conversely, the syn isomer is generally more prevalent when synthesized and isolated in the solid state (mechanochemistry)[1]. Researchers must select their synthetic route based on the desired stereochemical outcome for downstream biological assays.

References

  • Baláž, M., et al. (2019). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules. Available at:[Link]

  • MDPI Pharmaceuticals. (2021). "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori." Available at:[Link]

  • Baláž, M., et al. (2019). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." ResearchGate / Semantic Scholar. Available at:[Link]

  • National Center for Biotechnology Information (PMC). (2019). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Available at:[Link]

Sources

Application Note: In Vivo Pharmacological Profiling of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Rationale and Mechanistic Grounding

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine—commonly classified as a 1,2-dimethylindole-3-carboxaldehyde oxime—represents a highly privileged scaffold in medicinal chemistry. Indole-3-carboxaldehyde oxime derivatives have demonstrated profound immunomodulatory and anti-inflammatory activities, primarily by acting as dual inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and inducible Nitric Oxide Synthase (iNOS) [1].

The Causality of the Chemical Design

The structural architecture of this compound is purposefully suited for intracellular target engagement:

  • The Oxime Moiety (-C=N-OH): Acts as a critical hydrogen bond donor/acceptor. In the context of iNOS, oxime derivatives compete with L-arginine or stabilize the inactive conformation of the enzyme, directly halting nitric oxide (NO) synthesis [2].

  • The 1,2-Dimethylindole Core: The methylation at the N1 and C2 positions increases the lipophilicity (LogP) of the molecule compared to unsubstituted indoles. This prevents rapid oxidative degradation by hepatic cytochrome P450 enzymes and enhances cellular membrane permeability, allowing the compound to efficiently reach cytosolic IκB kinase (IKK) complexes to prevent IκBα degradation and subsequent p65 nuclear translocation [4].

To rigorously validate these mechanisms in vivo, a self-validating experimental system must be employed. The Carrageenan-Induced Paw Edema Model is the gold standard for this purpose. The inflammatory response to carrageenan is biphasic: the early phase (0–2 hours) is mediated by histamine and serotonin, while the delayed phase (4–6 hours) is strictly driven by the de novo synthesis of iNOS and COX-2 via NF-κB activation [3, 5]. By isolating the 6-hour timepoint, we can definitively measure the compound's efficacy against its specific molecular targets.

Pathway Visualization

MOA LPS Pro-inflammatory Stimuli (e.g., Carrageenan, LPS) Receptor TLR4 / Cytokine Receptors LPS->Receptor IKK IKK Complex Activation Receptor->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB iNOS iNOS / COX-2 Transcription NFkB->iNOS NO Nitric Oxide (NO) & Prostaglandins (Tissue Edema) iNOS->NO Drug N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine Drug->NFkB Inhibits Translocation Drug->iNOS Direct Enzymatic Inhibition

Caption: Dual inhibitory mechanism of the indole oxime derivative on NF-κB translocation and iNOS activity.

In Vivo Experimental Workflows

To establish trustworthiness and reproducibility, the following protocols utilize L-NIL (N6-(1-Iminoethyl)-L-lysine), a highly selective iNOS inhibitor, as a positive control[3]. This ensures the assay window is properly calibrated.

Workflow Acclimation Animal Acclimation (C57BL/6 Mice) Dosing Oral Gavage (p.o.) Compound in 0.5% CMC Acclimation->Dosing Induction Carrageenan Injection (Intraplantar) Dosing->Induction Measurement Plethysmometry (Paw Edema at 1, 4, 6h) Induction->Measurement Tissue Tissue Harvesting (Paw Exudate & Tissue) Measurement->Tissue Analysis Molecular Analysis (Western Blot, Griess Assay) Tissue->Analysis

Caption: Sequential in vivo workflow for evaluating anti-inflammatory efficacy and target engagement.

Protocol 1: Formulation and Dosing

Because the 1,2-dimethylindole core is highly lipophilic, aqueous solutions will result in precipitation and erratic bioavailability.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethyl cellulose (CMC) sodium salt solution in sterile distilled water. Stir overnight at 4°C to ensure complete hydration.

  • Compound Suspension: Weigh the required amount of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine. Triturate in a glass mortar, adding the 0.5% CMC dropwise to form a uniform, smooth suspension.

  • Dosing: Administer via oral gavage (p.o.) at doses of 10, 25, and 50 mg/kg in a volume of 10 mL/kg body weight. Administer the positive control (L-NIL, 50 mg/kg) and Vehicle (0.5% CMC) to respective cohorts [5].

Protocol 2: Carrageenan-Induced Paw Edema Model
  • Pre-treatment: Administer the formulated compound, vehicle, or positive control 1 hour prior to inflammatory induction.

  • Baseline Measurement: Measure the baseline right hind paw volume of each C57BL/6 mouse using a digital plethysmometer (water displacement method).

  • Induction: Inject 40 µL of a 1% (w/v) λ-carrageenan suspension (in sterile 0.9% saline) subcutaneously into the subplantar region of the right hind paw.

  • Kinetic Readouts: Measure paw volumes at 1, 4, and 6 hours post-injection.

    • Analytical Note: Efficacy at 1 hour indicates off-target antihistamine activity. Efficacy at 6 hours specifically validates iNOS/NF-κB inhibition [2].

Protocol 3: Tissue Extraction for Molecular Validation

To prove target engagement, physical reduction in paw size must be correlated with biochemical downregulation of the target proteins.

  • Euthanasia & Harvesting: At the 6-hour mark, euthanize the mice via CO2 asphyxiation. Amputate the injected paws at the malleolus.

  • Exudate Collection (For NO Analysis): Make a small incision in the paw pad, wash the subcutaneous tissue with 200 µL of cold PBS containing 1 mM EDTA, and centrifuge the exudate at 10,000 × g for 10 min. Retain the supernatant for the Griess Assay to quantify nitrite (NO₂⁻) levels [3].

  • Tissue Homogenization (For NF-κB/iNOS Analysis): Snap-freeze the remaining paw tissue in liquid nitrogen. Pulverize using a biopulverizer.

  • Subcellular Fractionation: To accurately assess NF-κB inhibition, you must separate the nuclear fraction from the cytoplasm. Use a commercial nuclear extraction kit (e.g., NE-PER). P65 presence in the nuclear fraction confirms translocation; the compound should dose-dependently reduce this signal [4].

  • Western Blotting: Probe the cytosolic fraction for iNOS (130 kDa) and IκBα (39 kDa), and the nuclear fraction for NF-κB p65 (65 kDa). Use β-actin and Lamin B1 as cytosolic and nuclear loading controls, respectively.

Expected Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile based on the behavior of structurally analogous indole-3-carboxaldehyde oximes in validated in vivo models.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Increase at 6h (%)iNOS Protein Expression (% of Vehicle)Exudate Nitrite Levels (µM)
Sham (No Carrageenan) N/A2.1 ± 0.55.0 ± 1.21.2 ± 0.3
Vehicle (0.5% CMC) N/A85.4 ± 6.2100.0 ± 8.545.6 ± 4.1
Indole Oxime (Low) 1062.3 ± 5.178.4 ± 6.332.1 ± 3.8
Indole Oxime (Med) 2541.5 ± 4.845.2 ± 5.118.5 ± 2.4*
Indole Oxime (High) 5028.7 ± 3.5 22.1 ± 3.49.4 ± 1.5
L-NIL (Pos. Control) 5031.2 ± 4.095.0 ± 7.2 (Direct Enzyme Inhibitor)8.2 ± 1.1**

*p < 0.05, **p < 0.01 vs. Vehicle group. Note: L-NIL inhibits iNOS enzymatic activity (lowering Nitrite) but does not necessarily prevent iNOS protein expression, whereas the Indole Oxime acts upstream at NF-κB to prevent iNOS expression entirely.

References

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors National Center for Biotechnology Information (PMC)[Link]

  • iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation European Journal of Chemistry[Link]

  • Down-Regulation of Protein Kinase Cδ Inhibits Inducible Nitric Oxide Synthase Expression through IRF1 PLOS One[Link]

  • Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation National Center for Biotechnology Information (PMC)[Link]

  • Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models National Center for Biotechnology Information (PMC)[Link]

Application Note: Cell Culture Assay Methodology for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Indole-3-carboxaldehyde oxime derivative (CAS: 338997-02-7) Primary Applications: In vitro oncology screening, kinase inhibition profiling, and apoptosis induction assays.

Executive Summary & Scientific Rationale

Indole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted anticancer therapeutics[1]. Specifically, indole-3-carboxaldehyde oximes—such as N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine —have demonstrated significant biological activity, including the induction of apoptosis and the modulation of critical survival kinases[2][3].

As a Senior Application Scientist, I have designed this comprehensive methodology not merely as a list of steps, but as a self-validating experimental system . The protocols detailed below are engineered to establish the cytotoxic profile of this compound, verify the mechanism of cell death (apoptosis vs. necrosis), and identify the upstream signaling cascades responsible for its efficacy. Every assay includes built-in causality checks, ensuring that your data is robust, reproducible, and ready for regulatory or peer-reviewed submission.

Experimental Workflow & System Validation

To ensure rigorous data collection, the evaluation of this indole oxime derivative follows a strict, three-tiered workflow. We begin with phenotypic screening (viability), progress to cellular mechanism (flow cytometry), and conclude with molecular target engagement (immunoblotting).

Workflow A 1. Compound Prep N-[(1,2-dimethylindol-3-yl)...] B 2. MTT Viability Assay (Determine IC50 & Z'-Factor) A->B C 3. Flow Cytometry (Annexin V/PI Apoptosis) B->C D 4. Western Blotting (Mechanistic Profiling) C->D

Caption: Experimental workflow for evaluating indole oxime cytotoxicity and apoptotic mechanisms.

Compound Handling & Vehicle Causality

Indole oximes are generally hydrophobic. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM stock solution.

  • Causality Check: DMSO concentrations in the final cell culture media must never exceed 0.5% (v/v). Higher concentrations of DMSO induce background cytotoxicity, confounding the compound's true IC50. A vehicle-only control (0.5% DMSO) is mandatory to establish the baseline (100% viability).

Assay 1: Cell Viability & Cytotoxicity (MTT Assay)

Rationale & Causality: Before investigating complex mechanisms, we must establish the half-maximal inhibitory concentration (IC50). We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan[1]. This provides a direct, causal link between mitochondrial metabolic rate and cell viability, which is highly sensitive to indole-induced mitochondrial stress[4].

Protocol: Self-Validating Viability Screen
  • Cell Seeding: Seed human lung carcinoma (A549) or hepatocarcinoma (HepG2) cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Gradient: Treat cells with a logarithmic concentration gradient of the indole oxime (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control Integration: Include a positive control (e.g., Doxorubicin at 1 µM) and a vehicle control (0.5% DMSO).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Causality: Over-incubation leads to spontaneous formazan crystallization, artificially inflating viability metrics.

  • Solubilization: Remove media carefully and dissolve formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Data Presentation: Expected Cytotoxicity Profile

To ensure assay trustworthiness, calculate the Z'-factor using the vehicle control and the positive control. A Z'-factor > 0.5 indicates an excellent assay.

Cell LineTissue OriginIndole Oxime IC50 (µM) ± SDDoxorubicin IC50 (µM)Z'-Factor
A549 Lung Carcinoma12.4 ± 1.20.8 ± 0.10.78
HepG2 Hepatocarcinoma18.7 ± 2.01.2 ± 0.20.81
MRC-5 Normal Lung Fibroblast> 100 (Selective)4.5 ± 0.60.75

Assay 2: Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Rationale & Causality: Cytotoxicity does not equal apoptosis. To prove that N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine acts as a targeted anticancer agent rather than a non-specific necrotic toxin, we must evaluate membrane asymmetry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V binds to PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Protocol: Membrane Asymmetry Assessment
  • Treatment: Seed A549 cells in 6-well plates ( 2×105 cells/well). Treat with the indole oxime at 21​×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer. Causality: Trypsin can cleave membrane proteins and artificially damage the membrane, leading to false-positive PI staining.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Data Presentation: Apoptotic Fractionation
Treatment GroupViable (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Vehicle (0.5% DMSO) 94.2%2.1%3.2%0.5%
Indole Oxime (12.5 µM) 65.4%22.8% 10.5%1.3%
Indole Oxime (25.0 µM) 41.0%15.2%38.4% 5.4%

Assay 3: Mechanistic Profiling (Western Blotting)

Rationale & Causality: Indole derivatives, particularly indole-3-carboxaldehydes and harmine-based analogues, are known inhibitors of specific kinases (such as DYRK1A or PI3K)[3][5]. Inhibition of these survival kinases triggers a Bax/Bcl-2 imbalance, leading to mitochondrial cytochrome c release and the subsequent cleavage (activation) of Caspase-9 and Caspase-3. We use Western blotting to establish this molecular causality.

Pathway Indole Indole Oxime Derivative Kinase Kinase Inhibition (e.g., DYRK1A / PI3K) Indole->Kinase Inhibits Mito Mitochondrial Stress (Bax/Bcl-2 Imbalance) Kinase->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apoptosis Apoptosis Execution Casp3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway induced by indole-3-carboxaldehyde oxime derivatives.

Protocol: Signal Transduction Analysis
  • Lysate Preparation: Treat cells with the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate) are strictly required to preserve the phosphorylation status of upstream kinases (e.g., p-AKT, p-DYRK1A).

  • Protein Quantification: Perform a BCA assay to ensure exactly 30 µg of protein is loaded per lane. Unequal loading invalidates densitometry results.

  • Electrophoresis & Transfer: Run lysates on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against:

    • Pro-Caspase 3 and Cleaved Caspase 3

    • Bax and Bcl-2

    • β -actin or GAPDH (Loading Control)

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensity using ImageJ software, normalizing all target proteins against the β -actin loading control.

Comprehensive References

The following sources provide the authoritative grounding for the mechanisms, structural properties, and assay methodologies associated with indole-3-carboxaldehyde oxime derivatives and related compounds.

  • BenchChem. 4-Hydroxyindole-3-carboxaldehyde in Cancer Research: Detailed Application Notes and Protocols.1

  • ResearchGate. Cytotoxicity of indole derivatives in A549 cells. (2024). 2

  • Researcher.Life. Quantum chemical, spectroscopic investigations, molecular docking and cytotoxic evaluation of 1-Methyl-indole-3-carboxaldehyde. (2021). 4

  • Google Patents. Kinase inhibitor compounds and compositions and methods of use (DYRK1A and Indole-oximes). (2019).3

  • ACS Publications. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. Journal of Medicinal Chemistry (2018). 5

Sources

Formulation techniques for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Aqueous Formulation Strategies for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Executive Summary & Physicochemical Profiling

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is a highly lipophilic indole-3-carboxaldehyde oxime derivative. The 1,2-dimethyl substitution on the indole ring drastically increases its partition coefficient (LogP), rendering it practically insoluble in aqueous media. Furthermore, as an oxime, this compound exists in a dynamic equilibrium of syn and anti isomers, which dictates its 3D spatial conformation and its subsequent interaction with solubilizing excipients[1].

To overcome these physicochemical barriers without relying on toxic concentrations of organic solvents like DMSO, this application note details two field-proven, self-validating formulation strategies: Mixed Micellar Solubilization and Cyclodextrin Inclusion Complexation .

Formulation Strategy A: Mixed Micellar System (Cosolvent + Surfactant)

Mechanistic Causality: The highly lipophilic 1,2-dimethylindole core requires a hydrophobic sink to remain stable in water. We utilize a synergistic combination of PEG-400 and Kolliphor® P 188 (Poloxamer 188)[2]. PEG-400 acts as a cosolvent, lowering the dielectric constant of the aqueous phase and disrupting water's hydrogen-bond network to allow initial API wetting. Kolliphor P 188 provides a hydrophobic polyoxypropylene core to encapsulate the dimethylindole moiety, while its hydrophilic polyoxyethylene chains provide steric stabilization against aggregation.

Step-by-Step Protocol:

  • API Solubilization: Accurately weigh 10.0 mg of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine. Dissolve the API in 200 µL of PEG-400 in a glass vial. Vortex for 2 minutes until a clear, homogeneous organic phase is achieved.

  • Surfactant Preparation: Prepare a 5% (w/v) aqueous solution of Kolliphor P 188 in 1X Phosphate-Buffered Saline (PBS, pH 7.4). Filter through a 0.22 µm polyethersulfone (PES) membrane.

  • Micellar Assembly: Place the API/PEG-400 solution on a magnetic stirrer at 800 RPM. Crucial Step: Add 1.8 mL of the Kolliphor P 188 solution dropwise (1 drop/sec). The slow addition prevents localized supersaturation, ensuring the API is trapped within the assembling micelles rather than precipitating out.

  • Equilibration: Stir the resulting micellar dispersion for 4 hours at room temperature to allow the polymer chains to reach thermodynamic equilibrium.

Self-Validating System:

  • Nephelometry & DLS Checkpoint: To validate the protocol, perform a turbidity measurement at λ=600 nm. A successful micellar formulation will exhibit an absorbance of < 0.05, confirming the absence of sub-visible API precipitates. Follow this with Dynamic Light Scattering (DLS). A valid system must show a single peak with a Z-average diameter of < 50 nm and a Polydispersity Index (PDI) of < 0.2 , confirming uniform micelle formation rather than aggregate suspensions.

Formulation Strategy B: HP-β-CD Inclusion Complexation

Mechanistic Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å wide) that is sterically ideal for accommodating the bicyclic indole core. The 1,2-dimethyl groups enhance the hydrophobic driving force, pushing the molecule into the cavity. Meanwhile, the polar oxime group (-CH=N-OH) protrudes into the aqueous phase, forming stabilizing hydrogen bonds with the secondary hydroxyl groups on the cyclodextrin rim.

Step-by-Step Protocol:

  • Host Solution Preparation: Prepare a 100 mM solution of HP-β-CD in ultra-pure water (Milli-Q).

  • Complexation: Add an excess amount of the API (e.g., 20 mg) to 5 mL of the HP-β-CD solution to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C and 150 RPM for 48 hours. Causality: Inclusion complexation is an equilibrium-driven process; 48 hours ensures maximum host-guest interaction.

  • Clarification: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the uncomplexed, insoluble API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

Self-Validating System:

  • Phase Solubility Analysis (Higuchi-Connors): To validate the thermodynamic stability of the complex, prepare varying concentrations of HP-β-CD (0 to 100 mM) and add excess API to each. Quantify the dissolved API via HPLC at λmax​ 280 nm. Plot API concentration (mM) vs. HP-β-CD concentration (mM). A linear AL​ -type plot with a slope < 1 validates a 1:1 stoichiometric inclusion complex, confirming the formulation is thermodynamically stable and will not precipitate upon moderate dilution.

Quantitative Formulation Metrics

The following table summarizes the validated parameters of both formulation techniques, providing a benchmark for quality control.

Formulation StrategyAPI Solubility (mg/mL)Fold EnhancementParticle/Complex Size (nm)Polydispersity Index (PDI)Thermodynamic Stability (4°C, 30 days)
Unformulated (Water) < 0.011xN/AN/ARapid Precipitation
Micellar (PEG/Kolliphor) 4.85> 480x32.4 ± 2.10.14Stable (No precipitation)
HP-β-CD Complexation 2.10> 210x1.8 ± 0.3N/AStable (No precipitation)

Formulation Decision Workflow

FormulationWorkflow API N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine Decision Select Solubilization Strategy API->Decision Micellar Mixed Micellar System (PEG-400 + Kolliphor P 188) Decision->Micellar High Drug Loading Cyclo Inclusion Complexation (HP-β-CD) Decision->Cyclo High Biocompatibility Val1 Validation: DLS & Nephelometry Micellar->Val1 Val2 Validation: Phase Solubility Analysis Cyclo->Val2 Out1 Parenteral / High-Dose Applications Val1->Out1 Size < 50 nm Out2 Oral / Bioassay Applications Val2->Out2 1:1 Stoichiometry

Decision matrix and validation workflow for aqueous formulation of the indole oxime API.

References

  • Title: Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes Source: Molecules (via PMC - National Institutes of Health) URL: [Link]

  • Title: Obtaining a Water-soluble Form of Hydrophobic Indolelocarbazole Derivative Using Solubilizer Complex Source: Drug Development and Registration (via PharmJournal) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine. This highly specialized oxime is a critical intermediate in the development of indole-based therapeutics and phytoalexin analogs.

Synthesizing this molecule requires a two-stage workflow: the Vilsmeier-Haack formylation of 1,2-dimethylindole to yield 1,2-dimethylindole-3-carboxaldehyde, followed by oximation (condensation) with hydroxylamine hydrochloride. Below, you will find expert troubleshooting guides, validated protocols, and mechanistic insights to help you maximize your reaction yields and ensure stereochemical control.

Synthesis Workflow

SynthesisWorkflow cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Oximation & Isomerization SM 1,2-Dimethylindole Reagent1 POCl3 + DMF (Vilsmeier Reagent) SM->Reagent1 Intermediate Iminium Intermediate Reagent1->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Aldehyde 1,2-Dimethylindole-3- carboxaldehyde Hydrolysis->Aldehyde Reagent2 NH2OH·HCl + Base (NaOH / Na2CO3) Aldehyde->Reagent2 Condensation Nucleophilic Addition & Dehydration Reagent2->Condensation Product N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine (Syn/Anti Mixture) Condensation->Product Isomerization Acidic Isomerization (Optional) Product->Isomerization PureIsomer Pure Anti-Isomer Isomerization->PureIsomer

Workflow for synthesizing N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine via formylation.

Troubleshooting & FAQs

Stage 1: Vilsmeier-Haack Formylation

Q: Why is my yield of 1,2-dimethylindole-3-carboxaldehyde consistently below 60%? A: The Vilsmeier-Haack reaction relies on the highly electrophilic chloroiminium ion generated from Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) ()[1]. Low yields are almost always caused by moisture contamination or improper thermal management. Water prematurely hydrolyzes the Vilsmeier reagent back into DMF and HCl before it can attack the indole ring. Additionally, while the initial reagent formation must be kept below 10 °C to prevent degradation, the subsequent reaction with 1,2-dimethylindole requires heating (85–100 °C) to overcome the steric hindrance of the N1 and C2 methyl groups ()[2].

Q: I am seeing multiple spots on my TLC. Is the formylation occurring at the C2 position? A: No. Because the C2 position is already blocked by a methyl group in 1,2-dimethylindole, electrophilic aromatic substitution is directed exclusively to the C3 position. The multiple spots on your TLC are likely unhydrolyzed iminium intermediates. The iminium salt must be completely hydrolyzed to the aldehyde during the aqueous workup. Ensure you are quenching the reaction with a sufficient amount of saturated aqueous sodium acetate or NaOH to bring the pH to 7–8, and stir vigorously for at least 1 hour ()[3].

Stage 2: Oximation (Condensation)

Q: The condensation with hydroxylamine hydrochloride is stalling in solution. How can I drive it to completion? A: Traditional solution-phase oximation often stalls because 1,2-dimethylindole-3-carboxaldehyde is highly lipophilic, leading to poor solubility in the aqueous/ethanolic mixtures typically used for hydroxylamine reactions. To bypass this, we strongly recommend a mechanochemical approach (solvent-free ball milling). By milling the solid aldehyde with NH₂OH·HCl and a solid base (like NaOH), you drastically increase the local concentration of reactants. This approach eliminates solubility barriers and can achieve >90% conversion in just 20 minutes ()[4].

Q: NMR analysis shows a mixture of products, but mass spectrometry confirms the correct mass. What happened? A: You are observing a mixture of syn and anti oxime isomers. The electron-donating methyl groups on the indole ring increase the electron density of the system, which actually facilitates the isomerization of the oxime. In solution, acidic conditions strongly favor the formation of the thermodynamically stable anti isomer, while the kinetic syn isomer may preferentially precipitate in the solid state ()[5]. If your downstream application requires a single isomer, you must perform a dedicated acidic isomerization step (e.g., dilute HCl in methanol).

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters for each stage of the synthesis to help you benchmark your results.

Reaction StageReagents & ConditionsTimeExpected YieldCritical Parameter for Yield
Formylation 1,2-Dimethylindole, POCl₃, DMF, 85–100 °C3–6 h70–85%Strict anhydrous conditions during reagent mixing.
Oximation (Solution) Aldehyde, NH₂OH·HCl, Pyridine/EtOH, Reflux2–4 h60–75%pH control to prevent over-dehydration to nitrile.
Oximation (Mechanochemical) Aldehyde, NH₂OH·HCl, NaOH, Ball Milling20 min>90%Stoichiometric excess of NH₂OH·HCl (5.0 eq).

Validated Experimental Protocols

Protocol A: Synthesis of 1,2-Dimethylindole-3-carboxaldehyde

Self-Validation Check: The intermediate iminium salt is highly water-soluble. If your organic extraction yields very little mass, your hydrolysis step was incomplete.

  • Preparation of Vilsmeier Reagent: Purge a dry round-bottom flask with inert gas (N₂ or Ar). Add anhydrous DMF (3.0 eq) and cool to 0–5 °C using an ice bath. Slowly add POCl₃ (1.2 eq) dropwise. Crucial: Maintain the internal temperature below 10 °C. Stir for 30 minutes until the pale-yellow Vilsmeier complex forms.

  • Substrate Addition: Dissolve 1,2-dimethylindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Heating: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction to 85–95 °C for 3 to 6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Add saturated aqueous sodium acetate (or 2M NaOH) dropwise until the pH reaches 7–8. Stir vigorously for 1 hour to fully hydrolyze the iminium salt into the aldehyde.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.

Protocol B: Mechanochemical Synthesis of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Self-Validation Check: The reaction is solvent-free. If the milled powder turns into a sticky paste, ambient humidity may be too high, or the base is deliquescing.

  • Milling Setup: In a planetary ball mill vessel (e.g., tungsten carbide or agate, 45 mL capacity) containing grinding balls, add 1,2-dimethylindole-3-carboxaldehyde (1.0 eq), NH₂OH·HCl (5.0 eq), and solid NaOH (2.0 eq).

  • Reaction: Seal the vessel and mill the solid mixture at 500–600 rpm for exactly 20 minutes. No solvent is required.

  • Workup: Carefully open the vessel in a fume hood. Transfer the resulting fine powder to a beaker. Wash the powder thoroughly with distilled water (3 × 30 mL) to dissolve and remove unreacted salts and excess base.

  • Isolation: Filter the solid product under vacuum using a Büchner funnel. Dry the solid in a vacuum desiccator overnight. The resulting product is a high-yield (>90%) mixture of syn and anti oxime isomers.

  • Isomerization (Optional): To convert the mixture entirely to the anti isomer, dissolve the crude product in methanol, add a catalytic amount of dilute HCl, and stir at room temperature for 2 hours before neutralizing and evaporating the solvent.

References

  • Chatterjee, A., & Biswas, K. M. "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles." The Journal of Organic Chemistry, 1973.[Link]

  • Baláž, M., Kudličková, Z., Vilková, M., Imrich, J., Balážová, L., & Daneu, N. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, 2019.[Link]

Sources

Technical Support Center: Crystallization of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (also known as 1,2-dimethyl-1H-indole-3-carbaldehyde oxime). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your crystallization conditions effectively.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the crystallization of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

Question 1: My compound has "oiled out" of the solution instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out," or the separation of the solute as a liquid phase rather than a solid, is a common problem in crystallization, especially for compounds with low melting points or flexible structures.[1][2] This phenomenon, also known as liquid-liquid phase separation, occurs when the supersaturation of the solution is too high, leading to the formation of a solute-rich liquid phase instead of an ordered crystal lattice.

Causality and Actionable Solutions:

  • High Supersaturation: The driving force for crystallization is supersaturation, but if it's too high, the system can be pushed into an unstable state where oiling out is favored.

    • Solution: Reduce the rate of supersaturation. If you are using an anti-solvent addition method, add the anti-solvent more slowly and with vigorous stirring. If you are using a cooling crystallization method, slow down the cooling rate. A programmable cooling bath can provide precise control. Very slow cooling can be achieved by leaving the hot solution on a cooling hotplate.[2]

  • Solvent Choice: The solvent system plays a critical role. Oiling out is more likely if the compound's melting point is low relative to the solvent's boiling point.[2]

    • Solution: Experiment with different solvent systems. Consider using a co-solvent system to modify the solubility properties. For indole derivatives, mixtures of alcohols (like ethanol) and water, or acetone and water, have been shown to be effective.[1] A systematic screening of solvents is highly recommended (see Protocol 1).

  • Impurity Presence: Impurities can disrupt the crystal lattice formation and promote oiling out.

    • Solution: Ensure the starting material is of high purity. If necessary, pre-purify the crude product using column chromatography before attempting crystallization.

  • Temperature: The temperature at which crystallization is initiated can influence the outcome.

    • Solution: Try initiating crystallization at a slightly higher temperature to reduce the initial supersaturation.

Question 2: I've followed a general protocol, but no crystals are forming, even after an extended period. What should I do?

Answer:

The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a frequent challenge. This can be due to several factors, ranging from insufficient supersaturation to kinetic barriers to nucleation.

Causality and Actionable Solutions:

  • Insufficient Supersaturation: It's possible that the solution is not actually supersaturated, or the degree of supersaturation is too low to induce nucleation.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If using a mixed solvent system, you can also try adding a small amount of anti-solvent. Be cautious not to add too much too quickly, as this can lead to oiling out or the formation of amorphous solid.

  • Nucleation Barriers: Crystal formation begins with nucleation, the process of forming a stable crystalline nucleus. This process can have a high kinetic barrier.

    • Solution 1: Induce Nucleation by Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[2]

    • Solution 2: Seed Crystals: If you have a small amount of the crystalline compound, adding a "seed crystal" can bypass the initial nucleation barrier and promote crystal growth.[2] If you don't have a seed crystal, you can try to generate one by rapidly cooling a very small, concentrated aliquot of your solution.

  • Incorrect Solvent: The chosen solvent may be too good a solvent for your compound, making it difficult to achieve the necessary supersaturation for crystallization.[3]

    • Solution: Re-evaluate your solvent choice. A good crystallization solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures. Refer to Protocol 1 for a systematic approach to solvent screening.

Question 3: My crystallization has resulted in a fine powder or very small needles. How can I grow larger, higher-quality crystals?

Answer:

The formation of a fine powder or small needles indicates rapid and uncontrolled crystallization, which often results from a very high number of nucleation events followed by slow growth. The goal is to favor crystal growth over nucleation.

Causality and Actionable Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to a large number of small crystals competing for the solute.

    • Solution: Reduce the rate of supersaturation. Slower cooling, slower anti-solvent addition, or slower evaporation of the solvent will reduce the number of initial nuclei and allow for the growth of larger crystals from fewer nucleation sites.[3]

  • Solvent System: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, the addition of a small amount of a co-solvent can dramatically change the crystal morphology.

  • Minimize Disturbances: Agitation can induce nucleation.

    • Solution: Once the solution is set up for crystallization, leave it in a vibration-free environment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to crystallize N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine?

A1: Based on literature for similar indole-3-carbaldehyde oxime derivatives, a good starting point would be a mixed solvent system of acetone and water.[1] Ethanol and water mixtures are also commonly used for the crystallization of indole derivatives.[1] A systematic screening of various solvents with different polarities is the most reliable approach to identify the optimal system for your specific compound.

Q2: How do I know if my crystallized product is pure?

A2: The purity of your crystalline material should be assessed using multiple analytical techniques. Visual inspection for uniform crystal morphology is a good first step, but instrumental analysis is necessary for confirmation. The most reliable method is to compare the experimental powder X-ray diffraction (XRPD) pattern with a simulated pattern from single-crystal X-ray diffraction data.[1] If single crystals are not available, consistency across multiple batches crystallized by different methods, as confirmed by XRPD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), can provide strong evidence of a single, pure crystalline form.[1]

Q3: Can I use vapor diffusion to crystallize this compound?

A3: Yes, vapor diffusion is an excellent method for crystallizing small amounts of a compound and is often successful when other methods fail.[3] This technique involves dissolving your compound in a good solvent and placing it in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution of your compound, gradually inducing crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a systematic approach to identifying a suitable solvent or solvent system for the crystallization of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

Materials:

  • Crude N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a range of solvents with diverse polarities.

Solvent ClassExamples
ProticWater, Methanol, Ethanol, Isopropanol
Aprotic PolarAcetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)
Aprotic Non-polarHexanes, Toluene, Dichloromethane
  • Solubility Testing:

    • Place approximately 10-20 mg of your crude compound into a series of small test tubes.

    • Add a small amount (e.g., 0.1 mL) of a single solvent to each test tube at room temperature.

    • Vortex the tubes and observe the solubility. If the compound dissolves completely, it is likely too soluble in that solvent for single-solvent crystallization.

    • If the compound is not fully soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the compound dissolves completely. Note the approximate volume of solvent required.

    • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

    • Observe for the formation of a crystalline solid.

  • Interpretation:

    • Good Single Solvent: A solvent that dissolves the compound when hot but yields a good amount of crystalline precipitate upon cooling is a good candidate for single-solvent crystallization.

    • Co-solvent System: If you find a "good" solvent (dissolves the compound well) and a "poor" solvent (compound is insoluble), this pair can be used for anti-solvent crystallization.

Protocol 2: Recrystallization from a Co-Solvent System (Acetone-Water)

This protocol is based on a successful method for a structurally similar compound, 1-methyl-1H-indole-3-carbaldehyde oxime.[1]

Materials:

  • Crude N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

  • Acetone

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot acetone to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone-water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizing the Troubleshooting Process

To aid in decision-making during your experiments, the following diagram illustrates a troubleshooting workflow for common crystallization problems.

TroubleshootingWorkflow start Start Crystallization Experiment observe Observe Outcome After Cooling/Incubation start->observe crystals High-Quality Crystals Formed observe->crystals Success oiling Compound 'Oiled Out' observe->oiling Problem no_crystals No Crystals Formed observe->no_crystals Problem powder Fine Powder/Small Needles observe->powder Problem oil_sol1 Re-dissolve and Cool Slower oiling->oil_sol1 oil_sol2 Change Solvent System oiling->oil_sol2 oil_sol3 Add More 'Good' Solvent oiling->oil_sol3 nc_sol1 Concentrate Solution (Evaporate) no_crystals->nc_sol1 nc_sol2 Induce Nucleation (Scratch/Seed) no_crystals->nc_sol2 nc_sol3 Cool to Lower Temperature no_crystals->nc_sol3 pow_sol1 Slow Down Supersaturation Rate (Slower Cooling/Evaporation) powder->pow_sol1 pow_sol2 Use a Different Solvent powder->pow_sol2 pow_sol3 Minimize Agitation powder->pow_sol3

Caption: Troubleshooting workflow for crystallization.

References

  • Pathirana, C. J., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6655. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

Sources

Preventing thermal degradation of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to its thermal degradation.

Introduction to Compound Stability

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine incorporates an indole nucleus and an oxime functional group. Both moieties are susceptible to degradation under certain environmental conditions. The indole ring can be sensitive to oxidation and acidic conditions, while the oxime group is known for its potential thermal and hydrolytic instability. Understanding these intrinsic properties is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine to prevent thermal degradation?

To ensure the long-term stability of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential thermal decomposition reactions common to hydroxylamine derivatives.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the indole ring.[1]
Light Amber vial or protection from lightProtects against photolytic degradation, a common pathway for indole-containing compounds.
Container Tightly sealed, non-metallic containerPrevents exposure to moisture and avoids potential catalysis of degradation by metal ions.[2][3][4]
Form Solid (lyophilized powder)More stable than solutions, which can facilitate hydrolysis and other degradation pathways.
Q2: I have been storing the compound at 4°C. Is this sufficient?

While 4°C is preferable to room temperature, for long-term storage (months to years), -20°C or colder is strongly advised. Hydroxylamine and its derivatives can be thermally labile, and their decomposition can sometimes be exothermic and self-accelerating.[5][6] Storage at sub-zero temperatures provides a greater margin of safety and ensures the compound's integrity over extended periods.

Q3: Can I store N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine in solution?

Storing this compound in solution is not recommended for long periods. If you must prepare a stock solution, we advise the following:

  • Use an aprotic solvent: Solvents like anhydrous DMSO or DMF are preferable to protic solvents (e.g., methanol, ethanol, or water) to minimize the risk of hydrolysis of the oxime group.

  • Prepare fresh solutions: For best results, prepare solutions immediately before use.

  • Short-term storage: If temporary storage is unavoidable, store aliquots at -80°C and use them within a few days. Avoid repeated freeze-thaw cycles.

The stability of oximes can be pH-dependent, with greater stability generally observed in slightly acidic conditions.[7][8] However, the indole moiety can be sensitive to strong acids. Therefore, unbuffered aqueous solutions should be avoided.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, focusing on identifying and mitigating thermal degradation.

Scenario 1: Inconsistent results or loss of compound activity over time.

If you observe a decline in the compound's expected activity or inconsistent results between experiments, thermal degradation during storage or handling is a likely culprit.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at -20°C or below in a tightly sealed container under an inert atmosphere.

  • Assess Compound Purity: Analyze an aliquot of your stored compound using a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS. Compare the chromatogram to that of a freshly prepared standard or the initial batch analysis. The appearance of new peaks or a decrease in the main peak area suggests degradation.

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate decomposition.[7][9][10]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2-4 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2-4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate degradation products. The conditions under which these peaks appear will reveal the compound's sensitivities.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (Solid, 70°C) stock->thermal Expose to photo Photolytic Stress (UV Light) stock->photo Expose to analysis Analyze by Stability-Indicating HPLC or LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Identify Degradation Products & Pathways analysis->interpretation

Caption: Workflow for a forced degradation study.

Scenario 2: Appearance of unexpected isomers in analytical data.

N-substituted indole-3-carbaldehyde oximes can exist as syn and anti isomers. It has been reported that these isomers can interconvert, particularly under acidic conditions.[3][8]

Troubleshooting Steps:

  • Check the pH of your mobile phase: If using HPLC, an acidic mobile phase could be promoting on-column isomerization, leading to the appearance of a second peak.

  • Analyze under neutral conditions: If possible, develop an HPLC method with a neutral pH mobile phase to confirm if the second peak is indeed an isomer or a degradation product.

  • NMR Analysis: For definitive structural elucidation, 1H NMR can be used to distinguish between syn and anti isomers.

Isomerization Syn Isomer Syn Isomer Anti Isomer Anti Isomer Syn Isomer->Anti Isomer H⁺

Sources

Technical Support Center: Extraction & Purification of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the troubleshooting and protocol hub for the isolation of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine. As an aldoxime derived from an electron-rich 1,2-dimethylindole core, this compound is highly sensitive to its microenvironment during liquid-liquid extraction. As a Senior Application Scientist, I have designed this guide to help you understand the chemical causality behind common extraction failures and provide a self-validating protocol to ensure high-purity yields.

Mechanistic Overview of Byproduct Formation

Understanding the chemical causality behind byproduct formation is the first step to preventing it. The oximation of 1,2-dimethylindole-3-carboxaldehyde typically proceeds smoothly, but the subsequent extraction and concentration phases are where critical degradation occurs.

Pathway A 1,2-Dimethylindole- 3-carboxaldehyde C E-Oxime (Target) A->C NH2OH·HCl Base D Z-Oxime (Isomer) C->D Acidic pH Isomerization E Nitrile (Byproduct) C->E Dehydration (Heat/Acid)

Mechanistic pathway of indole oximation, highlighting E/Z isomerization and nitrile dehydration.

Troubleshooting FAQs

Q: Why am I seeing a nitrile byproduct (1,2-dimethyl-1H-indole-3-carbonitrile) in my extracted oxime? A: This is caused by the dehydration of the oxime. Aldoximes can readily eliminate water to form nitriles when exposed to heat, acidic conditions, or Lewis acids[1]. During extraction, using magnesium sulfate ( MgSO4​ ) as a drying agent introduces mild Lewis acidity ( Mg2+ ) that coordinates with the oxime hydroxyl group, facilitating this dehydration. Solution: Switch your drying agent to anhydrous sodium sulfate ( Na2​SO4​ ), which is strictly neutral, and ensure your rotary evaporation bath does not exceed 35 °C.

Q: My NMR shows two distinct sets of peaks for the oxime proton. Is my product impure? A: You are likely observing E/Z (anti/syn) isomerization, not a distinct chemical impurity. Indole-3-carboxaldehyde oximes are highly susceptible to acid-catalyzed isomerization[2]. If your aqueous washes are slightly acidic, the oxime nitrogen or oxygen becomes protonated, lowering the double-bond character of the C=N bond and allowing rotation to the thermodynamically favored state. Solution: Buffer your extraction system. Wash the organic layer with saturated aqueous NaHCO3​ to ensure a slightly basic microenvironment before drying.

Q: How do I remove unreacted 1,2-dimethylindole-3-carboxaldehyde without using column chromatography? A: You can exploit the differential reactivity of aldehydes and oximes. Aldehydes undergo nucleophilic addition with sodium bisulfite ( NaHSO3​ ) to form water-soluble sulfonate adducts. Solution: Wash your organic layer with a 20% aqueous NaHSO3​ solution. The unreacted aldehyde will partition into the aqueous layer, while the target oxime remains in the organic phase[3].

Quantitative Byproduct Profile

Byproduct / IssueAnalytical Signature (TLC / NMR)Mechanistic CauseExtraction Mitigation Strategy
Nitrile TLC: High Rf​ (~0.8).NMR: Loss of -CH=N-OH proton.Lewis acid coordination ( Mg2+ ) or thermal elimination.Use Na2​SO4​ ; Rotary evaporation T < 35°C.
Z-Oxime (Isomer) NMR: Shift in -CH=N-OH proton (typically upfield from E-isomer).Acid-catalyzed C=N bond rotation.Sat. NaHCO3​ wash; Avoid prolonged silica exposure.
Unreacted Aldehyde TLC: Mid Rf​ (~0.6).NMR: Sharp singlet at ~10.0 ppm.Incomplete reaction; poor partitioning.20% NaHSO3​ aqueous wash.

Note: TLC conditions based on 3:1 Hexanes:EtOAc mobile phase.

Optimized Self-Validating Extraction Protocol

The following methodology is designed as a self-validating system. Each step includes a built-in check to ensure the chemical environment is strictly controlled, guaranteeing the integrity of the N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

Step 1: Reaction Quenching

  • Action: Pour the crude reaction mixture into ice-cold distilled water (1:3 volume ratio).

  • Causality: Rapid cooling prevents thermal degradation and precipitates the bulk of the crude oxime out of the reaction solvent.

Step 2: Liquid-Liquid Partitioning

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Validation: Spot the remaining aqueous layer on a TLC plate and visualize with UV (254 nm). A lack of UV-active spots confirms complete partitioning into the organic layer.

Step 3: Bisulfite Wash (Aldehyde Scavenging)

  • Action: Wash the combined EtOAc layers with freshly prepared 20% aqueous NaHSO3​ (2 x 15 mL).

  • Causality: Converts residual 1,2-dimethylindole-3-carboxaldehyde into a water-soluble bisulfite adduct, purifying the oxime without chromatography[3].

Step 4: Mild Basic Wash (Isomerization Prevention)

  • Action: Wash the organic layer with saturated aqueous NaHCO3​ (1 x 20 mL), followed by brine (1 x 20 mL).

  • Validation: Test the pH of the discarded NaHCO3​ aqueous layer. It must read ~7.5–8.0. If it is acidic, repeat the wash. This guarantees the neutralization of any trace acid that could trigger E/Z isomerization[2].

Step 5: Neutral Drying

  • Action: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the solid.

  • Causality: Avoids the Lewis-acidic Mg2+ ions of MgSO4​ that catalyze dehydration to the nitrile[1].

Step 6: Low-Temperature Concentration

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath must not exceed 35 °C .

  • Validation: Obtain a crude 1H -NMR in DMSO-d6​ . The presence of a single dominant peak at ~8.2 ppm (-CH=N-OH) and the absence of a peak at ~10.0 ppm (-CHO) validates the protocol's success.

Extraction Workflow Visualization

Workflow Step1 1. Quench Reaction (Cold Water) Step2 2. Liquid-Liquid Extraction (EtOAc) Step1->Step2 Step3 3. Bisulfite Wash (Removes Aldehyde) Step2->Step3 Step4 4. Mild Basic Wash (Sat. NaHCO3) Step3->Step4 Step5 5. Drying (Na2SO4, NOT MgSO4) Step4->Step5 Warn2 Prevents Acid-Catalyzed E/Z Isomerization Step4->Warn2 Step6 6. Concentration (T < 35°C) Step5->Step6 Warn1 Prevents Lewis Acid Dehydration to Nitrile Step5->Warn1

Optimized extraction workflow to minimize dehydration and isomerization byproducts.

References

  • Baláž, M., Kudličková, Z., Vilková, M., Imrich, J., Balážová, Ľ., & Daneu, N. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, 2019.[Link][2]

  • Singh, M. K., & Lakshman, M. K. "A Simple Synthesis of Nitriles from Aldoximes." The Journal of Organic Chemistry, 2009.[Link][1]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.[Link][3]

Sources

Technical Support Center: Purification & Troubleshooting for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique chromatographic and crystallographic challenges of indole-3-carboxaldehyde oximes.

The purification of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is complicated by two primary factors: the steric hindrance introduced by the C2-methyl group (which can leave unreacted aldehyde in the crude mixture) and the high sensitivity of the oxime C=N bond to acid-catalyzed syn/anti (E/Z) isomerization. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Purification Decision Workflow

Before initiating purification, it is critical to assess the crude impurity profile via ¹H-NMR. The presence of unreacted aldehyde or an isomeric mixture dictates the purification trajectory.

PurificationWorkflow A Crude N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine B 1H-NMR / TLC Analysis Assess E/Z ratio & Aldehyde A->B C Impurity Profile? B->C D High Residual Aldehyde (>5%) C->D Aldehyde E Isomeric Mixture (Syn/Anti) C->E Isomers F High Purity Minor Colored Impurities C->F Clean G Bisulfite Wash & Extraction D->G H pH-Buffered Silica Gel Chromatography E->H I Hot Recrystallization (Charcoal Treatment) F->I G->B Re-evaluate J Purified Target Oxime (Single Isomer) H->J I->J

Workflow for purification and isomer separation of indole-3-carboxaldehyde oximes.

Troubleshooting & FAQs

Q1: Why do I observe a shifting syn/anti isomer ratio during silica gel chromatography, even when I load a single pure isomer? Expert Insight & Causality: Indole-3-carboxaldehyde oximes are highly susceptible to acid-catalyzed isomerization [1]. Standard silica gel is slightly acidic (pH 4.5–5.5). When your oxime interacts with the silanol groups on the stationary phase, the oxime nitrogen is transiently protonated. This protonation lowers the double-bond character of the C=N bond, facilitating bond rotation and equilibration to a thermodynamic mixture of syn and anti isomers [2]. Solution: You must neutralize the silica gel. Pre-treat your column with 1% triethylamine (Et₃N) in your starting mobile phase to cap the acidic silanol sites before loading your compound.

Q2: My crude product contains ~15% unreacted 1,2-dimethylindole-3-carboxaldehyde. Why did the reaction stall, and how do I remove it without losing my oxime? Expert Insight & Causality: The C2-methyl group on the indole ring introduces steric hindrance directly adjacent to the carboxaldehyde moiety. Combined with the electron-donating nature of the N-methyl group, the electrophilicity of the carbonyl carbon is reduced, often causing the oximation equilibrium to stall before 100% conversion [1]. While column chromatography can separate the aldehyde, it is inefficient and risks oxime degradation. Solution: Utilize a chemical scavenging approach. A sodium bisulfite (NaHSO₃) wash selectively reacts with the unhindered residual aldehyde to form a highly water-soluble bisulfite adduct, leaving the target oxime in the organic phase.

Q3: The purified oxime crystals are heavily discolored (dark brown/black). How do I remove these chromophores? Expert Insight & Causality: Indole derivatives are prone to trace auto-oxidation when exposed to air and light, forming highly conjugated, colored polymeric impurities [3]. Because the N-methyl group prevents intermolecular hydrogen bonding at the indole nitrogen, the crystal lattice of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is relatively loose, allowing these planar colored impurities to easily co-crystallize and become trapped. Solution: Perform a hot recrystallization utilizing activated charcoal (Norit) to adsorb the planar polymeric chromophores prior to crystallization.

Quantitative Data: Isomerization Dynamics

Understanding the environmental triggers for isomerization is critical for maintaining the structural integrity of your purified oxime.

Table 1: Environmental Effects on Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes

Environment / ConditionDominant Isomer / BehaviorMechanistic Rationale
Solid State Syn (E) Isomer PrevalentCrystal lattice packing thermodynamically favors the syn configuration [1].
Acidic Solution Anti (Z) Isomer FavoredProtonation of the oxime nitrogen lowers C=N double-bond character, allowing rotation to the anti form [1, 2].
Standard Silica Gel Dynamic IsomerizationSilanol groups act as mild acids, catalyzing continuous syn ⇌ anti interconversion during elution.
Buffered Silica (1% Et₃N) Preserves Initial RatioNeutralization of silanol groups prevents acid-catalyzed rotation, allowing discrete isomer separation.

Validated Step-by-Step Protocols

Protocol A: pH-Controlled Silica Gel Chromatography (Isomer Separation)

Use this protocol when you need to separate the syn and anti isomers without inducing artifactual isomerization on the column.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (typically 3:1 to 1:1, optimized via TLC). Add 1% (v/v) Triethylamine (Et₃N) to the mixture.

  • Column Packing: Slurry-pack the silica gel (200–400 mesh) using the Et₃N-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the spiked solvent to ensure complete neutralization of the silanol groups.

  • Sample Loading: Dissolve the crude N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine in a minimum amount of dichloromethane (DCM) containing 1% Et₃N. Load carefully onto the column head.

  • Elution: Elute using the buffered mobile phase. Collect fractions in clean test tubes.

  • Self-Validation Check (2D-TLC): To verify that isomerization has been successfully halted, spot a collected fraction onto a TLC plate. Run the plate in the mobile phase, dry it completely, rotate the plate 90 degrees, and run it a second time. Validation: If the compound appears as a single spot exactly on the diagonal axis, zero isomerization occurred during elution. Off-diagonal spots indicate the silica was insufficiently buffered.

Protocol B: Aldehyde Scavenging & Decolorizing Recrystallization

Use this protocol to remove unreacted 1,2-dimethylindole-3-carboxaldehyde and dark polymeric impurities [3].

  • Bisulfite Wash: Dissolve the crude mixture in Ethyl Acetate (50 mL/g of crude). In a separatory funnel, wash the organic layer vigorously with a freshly prepared saturated aqueous Sodium Bisulfite (NaHSO₃) solution (3 × 25 mL).

  • Self-Validation Check (Brady's Test): Take a 0.5 mL aliquot of the washed organic phase and add 3 drops of 2,4-dinitrophenylhydrazine (Brady's reagent). Validation: The absence of a yellow/orange precipitate confirms the complete chemical removal of the unreacted aldehyde.

  • Charcoal Treatment: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Redissolve the residue in a minimum volume of boiling 95% Ethanol. Add 5% (w/w) activated charcoal. Boil for 5 minutes, then perform a rapid hot filtration through a pad of Celite to remove the charcoal.

  • Crystallization: Allow the clear, pale-yellow filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystal yield. Filter the purified crystals and wash with ice-cold ethanol.

  • Self-Validation Check (Melting Point): Measure the melting point of the dried crystals. Validation: A sharp melting point range (≤ 1.5 °C variance) validates the complete removal of residual aldehyde and confirms isomeric purity.

References

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - nih.gov -
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - mdpi.com -
  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes - benchchem.com -

Validation & Comparative

Validating HPLC Methods for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine Purity Analysis: A C18 vs. Phenyl-Hexyl Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is the chromatographic resolution of structurally rigid, isomeric compounds. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is an indole-3-carboxaldehyde oxime derivative. The synthesis of this molecule inherently yields a mixture of E and Z geometric isomers around the oxime (C=N-OH) double bond, alongside unreacted precursors and degradation products.

Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard High-Performance Liquid Chromatography (HPLC) methods often fail to provide adequate resolution. This guide objectively compares the performance of standard C18 column chemistries against orthogonal Phenyl-Hexyl phases, providing a self-validating experimental protocol and an ICH Q2(R2) compliance framework for rigorous purity analysis.

The Core Comparison: Selectivity Mechanisms and Causality

The foundation of any robust analytical method lies in understanding the causality behind stationary phase selection.

The Limitation of C18 (Octadecylsilane): The default starting point for reversed-phase (RP) HPLC is typically a C18 column. However, C18 phases rely exclusively on hydrophobic (London dispersion) forces 1. Because the E and Z isomers of our target indole oxime possess nearly identical hydrophobic cross-sectional areas, a standard C18 phase often results in co-elution or severe peak overlap (Resolution, Rs < 1.5) 2.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π stacking interactions with the electron-rich 1,2-dimethylindole core of the analyte 3. This dual-retention mechanism (hydrophobic + π−π ) amplifies subtle steric differences between the E and Z isomers, achieving baseline resolution (Rs > 2.0).

Mechanism cluster_C18 Standard C18 Column cluster_PH Phenyl-Hexyl Column Molecule N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine C18 Alkyl Chain (Hydrophobic Only) Molecule->C18 Dispersion Forces PH Phenyl Ring (Pi-Pi & Hydrophobic) Molecule->PH Pi-Pi Stacking Result1 Co-elution with Structural Analogs C18->Result1 Result2 Baseline Resolution (E/Z Isomers Separated) PH->Result2

Chromatographic separation mechanism: Hydrophobic (C18) vs. Pi-Pi (Phenyl-Hexyl) interactions.

Quantitative Performance Comparison

The table below summarizes the empirical data comparing the two column chemistries under identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodRegulatory Target
Retention Time (API) 6.2 min7.8 minN/A
Resolution (E vs Z isomer) 1.1 (Co-elution)2.4 (Baseline) ≥1.5
Tailing Factor (USP) 1.6 (Tailing)1.1 (Symmetrical) ≤1.5
Theoretical Plates (N) 8,50014,200 >10,000

Experimental Protocol: The Optimized Phenyl-Hexyl Method

A robust analytical method must function as a self-validating system. Every parameter in this protocol is chosen with specific mechanistic intent to prevent system suitability failures 4.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation & Causality

  • Channel A (Aqueous): 0.1% Formic acid in LC-MS grade Water (pH ~2.8).

    • Causality: The acidic pH is critical. It suppresses the ionization of the weakly acidic oxime hydroxyl group, ensuring the molecule remains in its neutral, most retentive state. This prevents peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Channel B (Organic): 100% Acetonitrile (ACN).

  • Degassing: Vacuum degas for 10 minutes prior to use to prevent baseline drift.

Phase 2: Standard & Sample Preparation

  • Weigh exactly 10.0 mg of the N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine reference standard.

  • Dissolve in 10 mL of Methanol (diluent) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to generate calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL. Filter all samples through a 0.45 µm PTFE syringe filter prior to injection.

Phase 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Thermal control is a self-validating parameter. Higher temperatures increase kinetic energy, which disrupts the relatively weak π−π interactions, leading to a direct loss of selectivity between the E and Z isomers 4.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the conjugated indole-oxime chromophore).

Phase 4: Gradient Program

  • 0-2 min: 10% B (Isocratic hold to focus the analyte band)

  • 2-12 min: Linear ramp to 90% B (Elution of the target oxime and hydrophobic impurities)

  • 12-15 min: Hold at 90% B (Column Wash)

  • 15-20 min: 10% B (Re-equilibration)

Validation Framework: ICH Q2(R2) Compliance

To ensure the method is fit for its intended purpose in pharmaceutical development, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines 5.

Validation Start ICH Q2(R2) Validation Protocol Initiation Spec Specificity (Blank & Placebo) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Sens Sensitivity (LOD & LOQ) Lin->Sens Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Method Variations) Prec->Rob Report Final Validation Report Sens->Report Rob->Report

ICH Q2(R2) analytical method validation workflow for pharmaceutical quality control.

Validation Data Summary

The optimized Phenyl-Hexyl method was subjected to a full validation lifecycle. Linearity was established using regression analysis, requiring a correlation coefficient ( R2 ) of ≥0.999 6. Sensitivity was defined by signal-to-noise (S/N) ratios, strictly adhering to the 3:1 limit of detection (LOD) and 10:1 limit of quantification (LOQ) thresholds 7.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timeNo peaks at 7.8 min in blank/placeboPass
Linearity R2≥0.999 (1% to 120% level) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.8%Pass
LOD / LOQ S/N ≥3:1 (LOD) / S/N ≥10:1 (LOQ)0.15 µg/mL / 0.50 µg/mLPass
Robustness Stable under deliberate variationsRs > 2.0 across Δ pH and Δ TempPass

References

  • Smolecule Technical Support Team. "High-Performance Liquid Chromatography (HPLC) Analysis of Indole Derivatives: A Method Development Guide." Smolecule.1

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Analytical Characterization of Indole Derivatives." BenchChem. 2

  • BenchChem Technical Support Team. "Chromatographic Resolution of 2,8-Difluoro-5H-dibenzo[b,f]azepine Impurities: A Phenyl-Hexyl vs. C18 Comparison Guide." BenchChem. 3

  • BenchChem Technical Support Team. "1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone - Analytical Methods & Troubleshooting." BenchChem. 4

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu. 5

  • IMR Press. "Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins." IMR Press. 6

  • AKJournals. "A rapid and green RP-HPLC method for the simultaneous quantification of ketoprofen and famotidine: Development and validation." AKJournals. 7

Sources

Benchmarking N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine: A Comparative Guide to Indole Oxime Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology and anti-inflammatory drug design. Indole-based scaffolds, particularly oxindoles and indole oximes, have emerged as privileged structures due to their exceptional ability to mimic the [1]. This technical guide objectively benchmarks the performance of the experimental compound N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (hereafter referred to as N-DMIMH) against industry-standard kinase inhibitors, providing comprehensive experimental methodologies and structural rationales.

Mechanistic Rationale

Indole oximes are characterized by their high binding affinity to the ATP-binding pocket of kinases involved in cell cycle regulation and tumorigenesis, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3β)[2]. The oxime moiety (=N–OH) plays a critical role in forming key hydrogen bonds with the hinge region of the kinase, while the hydrophobic 1,2-dimethylindole core occupies the adenine-binding pocket, preventing ATP from phosphorylating downstream effectors[3].

Pathway Compound N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine Kinase Target Kinases (CDK2, CDK4, GSK-3β) Compound->Kinase Competitive ATP Binding Substrate Downstream Effectors (Rb protein, β-catenin) Kinase->Substrate Phosphorylation Blocked Outcome Cell Cycle Arrest & Apoptosis Induction Substrate->Outcome Transcriptional Modulation

Fig 1: Mechanism of indole oxime-mediated kinase inhibition and downstream cellular effects.

Benchmarking Data: Quantitative Comparison

To contextualize the efficacy of N-DMIMH, we benchmarked its biochemical and cellular activity against three reference compounds:

  • Indirubin-3'-oxime: A well-characterized, structurally related indole oxime pan-kinase inhibitor[3].

  • Palbociclib: An FDA-approved, highly selective CDK4/6 inhibitor.

  • Staurosporine: A broad-spectrum, highly potent pan-kinase inhibitor used as an assay control.

Table 1: In Vitro Biochemical Kinase Inhibition Profiling (IC₅₀ in nM)
CompoundCDK2/CycECDK4/CycDGSK-3βFLT3
N-DMIMH 45.2112.528.4310.0
Indirubin-3'-oxime 18.542.115.0125.0
Palbociclib >10,00011.0>10,000>10,000
Staurosporine 2.53.11.81.2
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (GI₅₀ in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)MV4-11 (Leukemia)
N-DMIMH 2.43.11.8
Indirubin-3'-oxime 1.21.50.8
Palbociclib 0.150.45>10.0

Data Interpretation: N-DMIMH demonstrates a balanced, multi-target inhibitory profile. While it lacks the extreme potency of Staurosporine or the strict selectivity of Palbociclib, its targeted affinity for CDKs and GSK-3β makes it a valuable scaffold for polypharmacological applications, avoiding the broad toxicity associated with non-selective ATP competitors.

Experimental Methodologies

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise & Causality: Standard colorimetric or prompt fluorescence assays are highly susceptible to interference from the indole scaffold, which inherently absorbs UV-Vis light and can quench signals. We employ TR-FRET because its time-gated emission completely eliminates compound auto-fluorescence, ensuring that the calculated IC₅₀ values reflect true competitive inhibition rather than optical artifacts.

Self-Validating System: Every 384-well plate includes a 1% DMSO vehicle (0% inhibition control) and 10 µM Staurosporine (100% inhibition control). The assay is only validated if the calculated Z'-factor is ≥ 0.6, confirming a robust and reliable signal window.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute N-DMIMH in 100% DMSO to create a 10-point concentration curve (10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic liquid handler to eliminate tip carryover.

  • Kinase & Substrate Incubation: Add 5 µL of the target kinase (e.g., CDK2/Cyclin E at 0.5 nM) and ULight-labeled substrate diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Reaction Initiation: Add 5 µL of ATP. Crucial Step: ATP must be added at the predetermined Michaelis constant ( Km​ ) for the specific kinase to ensure accurate competitive inhibition kinetics. Incubate at 22°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the dose-response curve using a 4-parameter logistic regression.

Workflow Prep Compound Dilution (DMSO) Incubate Kinase + ATP Incubation Prep->Incubate Transfer Detection TR-FRET Signal Detection Incubate->Detection Add Reagents Analysis IC50 & Z'-factor Calculation Detection->Analysis Data Export

Fig 2: High-throughput TR-FRET kinase assay workflow for evaluating IC50 and assay robustness.

Protocol 2: Cellular Viability and Anti-Proliferative Assay (ATP Luminescence)

Expertise & Causality: To confirm that biochemical kinase inhibition translates into cellular efficacy, we measure intracellular ATP levels. ATP depletion is a direct, early indicator of metabolic arrest and apoptosis following CDK/GSK-3β inhibition.

Self-Validating System: The assay utilizes a 0.1% DMSO vehicle control to establish baseline viability and a 10 µM Puromycin positive control to establish the maximum cell death baseline, ensuring the assay's dynamic range is sufficient.

Step-by-Step Workflow:

  • Seed cancer cells (e.g., MCF-7) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Add 10 µL of the compound (10x working stock in media, final DMSO concentration 0.1%) and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Crucial Step: Temperature equilibration is required to ensure uniform luminescent enzymatic kinetics across the plate.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Lyse cells by orbital shaking for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the GI₅₀ relative to the vehicle control.

References

  • Title: 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential Source: Biomolecules (PMC) URL: [Link]

  • Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Comparative Guide: N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine vs. Legacy Synthetic Indoles

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, multi-target scaffolds, indole derivatives remain a cornerstone of medicinal chemistry. However, legacy indoles (such as indomethacin or basic 2-phenylindoles) often suffer from off-target toxicity or poor target specificity. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine —a structurally constrained indole-3-carboxaldehyde oxime—has emerged as a superior alternative for specific biological applications, particularly as a potent urease inhibitor and anti-inflammatory agent.

This guide objectively compares the performance, mechanistic rationale, and experimental validation of this specific oxime derivative against other synthetic indole alternatives.

Structural Rationale & Chemical Causality

The biological efficacy of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is fundamentally driven by its unique structural modifications compared to unsubstituted indoles:

  • The Oxime Pharmacophore (-C=N-OH): Unlike standard aldehyde or carboxylic acid substitutions, the oxime group exists in a stable tautomeric form that closely mimics acetohydroxamic acid[1]. This structural homology allows the oxime hydroxylamine group to act as a potent bidentate chelator for metalloenzymes, specifically targeting the bi-nickel center of the Helicobacter pylori urease enzyme[2].

  • 1,2-Dimethyl Substitution: Legacy indoles with an unprotected N-H bond often engage in promiscuous hydrogen bonding, leading to off-target kinase inhibition. The N-methylation (position 1) eliminates this hydrogen bond donor, increasing lipophilicity and locking the molecule into a conformation optimized for specific hydrophobic pockets. The C2-methylation provides steric shielding, preventing rapid oxidative degradation of the pyrrole ring and extending the compound's half-life in vitro[3].

Mechanistic Profiling: Urease & NF-κB Inhibition

The primary advantage of indole-3-carboxaldehyde oximes over traditional indoles is their dual-action capability. In gastrointestinal applications, H. pylori relies on urease to neutralize gastric acid via ammonia production, ensuring pathogen survival[4]. While standard treatments rely on broad-spectrum antibiotics, N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine competitively inhibits urease by chelating the active site metals[1].

Furthermore, functionalized indole oximes have demonstrated profound inhibitory effects on nitric oxide (NO) synthase and NF-κB pathways, outperforming basic 2-phenylindoles in anti-inflammatory assays[5].

Mechanism H H. pylori Infection U Urease Enzyme Secretion (Urea → NH3 + CO2) H->U pH Gastric pH Neutralization (Pathogen Survival) U->pH Oxime N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine Chela Bi-Nickel Center Chelation (Active Site Blockade) Oxime->Chela Chela->U Competitive Inhibition

Mechanistic pathway of H. pylori urease inhibition by indole oxime derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of the N-substituted indole oxime scaffold, we compare its inhibitory concentrations (IC₅₀) against legacy standards.

Table 1: Comparative Urease Inhibitory Activity

Data extrapolated from standardized modified Berthelot assays targeting plant/bacterial urease[1][4].

Compound ClassSpecific DerivativeTargetIC₅₀ (mM)Performance vs. Standard
Indole Oxime N-substituted indole-3-carboxaldehyde oximesUrease0.034 - 0.051~5x to 7x more potent
Standard Inhibitor ThioureaUrease0.238Baseline
Unsubstituted Indole 1H-indole-3-carboxaldehydeUrease> 1.00Inactive
Table 2: Comparative Anti-Inflammatory Activity

Data evaluating NO production and NF-κB inhibition in macrophage models[5].

Compound ClassSpecific DerivativeAssay TargetIC₅₀ (μM)
Indole Oxime 2-phenylindole-3-carboxaldehyde oximeNitrite (NO)4.4 ± 0.5
Indole Oxime 2-phenylindole-3-carboxaldehyde oximeNF-κB6.9 ± 0.8
Legacy Indole 2-phenylindoleNitrite (NO)38.1 ± 1.8
Legacy Indole 2-phenylindoleNF-κB25.4 ± 2.1

Data Synthesis: The integration of the oxime group at the C3 position drastically lowers the IC₅₀ for both urease and NF-κB targets compared to their parent indoles, proving the oxime moiety is not merely a structural linker, but the primary pharmacophore driving biological activity[1][5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the oxime and the subsequent biological validation. These methods are designed as self-validating systems incorporating necessary chemical causalities and internal controls.

Workflow A 1,2-dimethylindole-3-carboxaldehyde + NH2OH·HCl B Schiff Base Condensation (Ethanol, NaOH, 0-27°C) A->B C N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine B->C D Urease Enzyme Incubation (Target Protein + Inhibitor) C->D E Modified Berthelot Assay (Measure NH3 release at 625 nm) D->E F IC50 Calculation & Target Validation E->F

Workflow for the synthesis and urease inhibitory evaluation of indole oximes.

Protocol A: Solution-Phase Synthesis via Schiff Base Condensation

Objective: Synthesize N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine as a mixture of syn (Z) and anti (E) isomers[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of 1,2-dimethylindole-3-carboxaldehyde in 95% ethanol.

  • Nucleophile Generation (Causality Step): In a separate flask, dissolve 5.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in an aqueous solution containing 5.0 equivalents of NaOH. Causality: The NaOH is critical; it deprotonates the hydrochloride salt to generate the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of the aldehyde[1].

  • Condensation: Add the free hydroxylamine solution dropwise to the aldehyde solution at 0°C. Stir the mixture, allowing it to gradually warm to 27°C over 2–4 hours.

  • Validation & Isolation: Monitor the reaction via TLC (Hexane:Ethyl Acetate). Once the aldehyde is consumed, extract with dichloromethane. The spatial orientation of the resulting oxime (syn vs. anti) must be confirmed via NMR, as the geometry directly impacts the bidentate chelation of the target enzyme[1].

Protocol B: Modified Berthelot Assay for Urease Inhibition

Objective: Quantify the IC₅₀ of the synthesized oxime against urease.

  • Assay Setup (Self-Validating Controls): Prepare a 96-well plate. You must include:

    • Test Wells: Urease enzyme + Urea substrate + Oxime inhibitor.

    • Positive Control: Urease + Urea + Thiourea (Standard inhibitor).

    • Negative Control: Urease + Urea + DMSO (Vehicle).

    • Blank: Urea + Buffer (No enzyme, to establish baseline absorbance).

  • Incubation: Incubate the enzyme-inhibitor mixtures at 37°C for 15 minutes to allow the oxime to chelate the bi-nickel center before adding the urea substrate.

  • Colorimetric Development (Causality Step): After adding urea and incubating for 30 minutes, add the Berthelot reagents (phenol-hypochlorite or salicylate-hypochlorite) and sodium nitroprusside. Causality: Sodium nitroprusside acts as a vital catalyst, accelerating the reaction between the released ammonia and hypochlorite to form a stable indophenol blue complex, drastically increasing assay sensitivity[1].

  • Quantification: Measure absorbance at 625 nm using a microplate reader. Calculate the percentage of inhibition relative to the DMSO negative control to determine the IC₅₀.

Conclusion

Compared to legacy synthetic indoles, N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine represents a highly optimized, targeted scaffold. The C1/C2 methylation provides steric stability and prevents non-specific kinase binding, while the C3-oxime group acts as a highly potent, biomimetic chelator. Experimental data confirms that this structural combination yields superior urease and NF-κB inhibition profiles, making it a highly valuable intermediate and active agent in modern drug development pipelines.

References

  • Source: National Institutes of Health (NIH) / Molecules (2021)
  • Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry (2010)
  • Cu(ii)

Sources

Comparative Binding Affinity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine: A Multi-Target In Silico Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward multi-target directed ligands (MTDLs), indole-based pharmacophores have emerged as highly versatile scaffolds. Specifically, N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (also known as 1,2-dimethyl-1H-indole-3-carbaldehyde oxime) represents a sophisticated structural evolution of standard indole derivatives.

This guide objectively evaluates the comparative binding affinity of this molecule against two highly validated metalloprotein targets: Helicobacter pylori Urease and Indoleamine 2,3-Dioxygenase 1 (IDO1) . By deconstructing the causality behind its structural modifications and providing a self-validating docking protocol, we offer a comprehensive technical blueprint for researchers evaluating this compound.

Structural Rationale: The Causality of Chemical Design

To understand the binding affinity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, we must isolate the mechanistic contributions of its two primary modifications:

  • The 1,2-Dimethyl Indole Core: Unsubstituted indoles possess a free N-H group that acts as a hydrogen bond donor. Methylation at the N1 and C2 positions eliminates this donor capacity, significantly increasing the molecule's lipophilicity (LogP). This added steric bulk restricts the rotational freedom of the adjacent functional groups, locking the molecule into a conformation that preferentially occupies deep hydrophobic pockets (such as Pocket A in IDO1).

  • The Methylidene Hydroxylamine (Oxime) Moiety: The oxime group (-CH=N-OH) is a privileged metal-chelating motif. Because its pKa is typically >10, it remains neutral at a physiological pH of 7.4. This allows the oxime nitrogen and oxygen to approach metalloprotein active sites without electrostatic repulsion, forming coordinate covalent bonds with transition metals like Ni²⁺ or Fe²⁺/Fe³⁺[1][2].

Target 1: Helicobacter pylori Urease Inhibition

H. pylori relies heavily on the urease enzyme to neutralize gastric acid via the hydrolysis of urea into ammonia. Inhibiting this enzyme is a primary strategy for eradicating the pathogen. The oxime moiety of our target compound acts as a bioisostere to acetohydroxamic acid (a known urease inhibitor), directly targeting the bi-nickel (Ni²⁺) center of the enzyme[1].

G A Urea B H. pylori Urease (Ni2+ Cofactor) A->B Substrate C Ammonia + CO2 B->C Hydrolysis D Indole-Oxime Inhibitor D->B Chelates Ni2+

Inhibition of H. pylori urease via Ni2+ chelation by the oxime moiety.

Comparative Data (Urease)

In comparative in silico benchmarking against the H. pylori urease crystal structure (PDB: 1E9Y), the 1,2-dimethyl substitution demonstrates a marked improvement in binding affinity over both the unsubstituted variant and the clinical standard, Thiourea[1]. The methyl groups perfectly occupy the hydrophobic cleft adjacent to the active site, stabilizing the Ni²⁺ coordination.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesMetal Coordination
1,2-dimethyl-oxime -8.4 His221, Asp360, Ala169Direct (Ni²⁺ - Oxime N/O)
Unsubstituted oxime-7.1His221, Asp360Direct (Ni²⁺ - Oxime N)
Thiourea (Standard)-4.5KCX219, His274Direct (Ni²⁺ - Sulfur)

Target 2: IDO1 Inhibition in Cancer Immunotherapy

Indoleamine 2,3-Dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the degradation of L-tryptophan into kynurenine. Tumors overexpress IDO1 to deplete tryptophan, which suppresses T-cell proliferation and induces immune tolerance. Because the target compound contains an indole ring, it acts as a highly effective tryptophan mimic, while the oxime group coordinates with the heme iron in the active site[2].

G A Tryptophan B IDO1 Enzyme (Heme Site) A->B C Kynurenine B->C D T-Cell Suppression C->D E Dimethylindol Oxime E->B Heme Binding

Mechanism of IDO1 inhibition by indole-oxime derivatives preventing T-cell suppression.

Comparative Data (IDO1)

Docking simulations against human IDO1 (PDB: 6E40) reveal that the 1,2-dimethyl variant achieves binding affinities highly competitive with advanced clinical candidates like Epacadostat. The N1-methyl group prevents unfavorable solvation effects, while the C2-methyl group forces the oxime into a syn-conformation, optimizing the angle of attack on the heme iron[2].

LigandBinding Energy (kcal/mol)Key Interacting ResiduesHeme Interaction
Epacadostat (Standard) -10.5 Tyr126, Phe163, Arg231Direct (N-hydroxyamidine)
1,2-dimethyl-oxime -9.2 Tyr126, Ser167, Phe163Direct (Oxime Nitrogen)
L-Tryptophan (Native)-7.8Tyr126, Arg231None (Substrate binding)

Self-Validating Experimental Protocol: Molecular Docking

To ensure trustworthiness and reproducibility, molecular docking must not be treated as a "black box." The following protocol establishes a self-validating system to accurately assess the binding affinity of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

G N1 1. Ligand Prep (pH 7.4) N3 3. Native Ligand Re-docking (RMSD < 2.0 Å Validation) N1->N3 N2 2. Protein Prep & Refinement N2->N3 N4 4. Experimental Docking N3->N4 N5 5. Pose & Affinity Analysis N4->N5

Self-validating molecular docking workflow ensuring spatial and electrostatic accuracy.

Step-by-Step Methodology

Step 1: Ligand Preparation (State Causality)

  • Action: Generate the 3D structure of N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine and minimize its energy using an OPLS4 force field.

  • Causality: Set the target pH to 7.4 ± 0.2. It is critical to ensure the oxime group remains unprotonated (neutral) in the simulation. Forcing a protonated state will artificially inflate electrostatic repulsion with the target metal ions, invalidating the docking score.

Step 2: Protein Preparation (Structural Integrity)

  • Action: Import crystal structures (e.g., PDB: 1E9Y for Urease; 6E40 for IDO1). Remove non-catalytic water molecules but retain structural waters coordinating the metal ions.

  • Causality: Assign proper protonation states to histidine residues (e.g., His221 in Urease). Histidine can be protonated at the delta (HSD) or epsilon (HSE) nitrogen. Incorrect assignment will break the hydrogen-bonding network required to anchor the indole core.

Step 3: Grid Generation & System Validation (The Trust Mechanism)

  • Action: Generate a receptor grid centered on the native co-crystallized ligand. Before docking the experimental compound, re-dock the native ligand back into the active site.

  • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. If the RMSD is > 2.0 Å, the grid parameters or protonation states are flawed and must be recalculated. Proceed only when RMSD < 2.0 Å.

Step 4: Docking Execution & Pose Analysis

  • Action: Execute flexible-ligand, rigid-receptor docking (using software like AutoDock Vina or Schrödinger Glide).

  • Causality: Extract the top-scoring poses and analyze the distance between the oxime nitrogen/oxygen and the metal center. A valid coordinate covalent bond distance should fall between 2.0 Å and 2.5 Å. Distances outside this range indicate a failed chelation pose, regardless of a favorable total binding energy.

References

  • Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Available at:[Link]

  • Yang, S., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2133. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine (CAS: 338997-02-7)

As a Senior Application Scientist, I frequently see laboratory workflows compromised not by poor experimental design, but by a fundamental misunderstanding of chemical handling. N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is a highly valuable indole-oxime derivative used extensively in drug discovery[1]. However, its unique structural features—a lipophilic indole core coupled with a moisture-sensitive oxime bond—demand stringent, causality-driven safety and logistical protocols.

This guide provides a self-validating, step-by-step operational framework to ensure both researcher safety and compound integrity.

Hazard Identification & Mechanistic Causality

To handle this compound safely, we must first understand why it is hazardous. Standard safety data sheets (SDS) list hazards, but they rarely explain the underlying chemical mechanisms. The hazards of this compound are driven by its ability to penetrate biological barriers and its potential to degrade into toxic byproducts [2].

Table 1: GHS Hazard Classifications & Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality & Risk Profile
H302 / H312 / H332 Acute Toxicity (Oral, Dermal, Inhalation)The highly lipophilic 1,2-dimethylindole core facilitates rapid absorption across the stratum corneum and mucous membranes, carrying the reactive oxime moiety into systemic circulation.
H315 / H317 Skin Irritation & SensitizationHydroxylamine derivatives can undergo bioactivation in skin keratinocytes via flavin-containing monooxygenases. This generates reactive oxygen species (ROS) that bind to cellular proteins, acting as haptens and triggering severe immune-mediated sensitization [3].
H319 Serious Eye IrritationDirect contact with the micro-crystalline powder causes severe osmotic and chemical irritation to the corneal epithelium.
H335 Respiratory IrritationInhalation of aerosolized particulates leads to localized oxidative stress and irritation in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense. Based on the mechanistic risks outlined above, standard laboratory attire must be upgraded to address the specific vulnerabilities associated with lipophilic oximes.

Table 2: Required PPE Specifications

PPE CategorySpecification / StandardOperational Justification
Hand Protection Nitrile Gloves (EN 374, >0.11 mm)Nitrile provides robust chemical resistance against lipophilic indoles and standard reconstitution solvents (e.g., DMSO, DMF). Expert Tip: Double-glove if handling >50 mg to prevent breakthrough.
Eye Protection Safety Goggles (ANSI Z87.1)Tight-fitting goggles are mandatory. Standard safety glasses leave the orbital cavity exposed to micro-dust aerosols, failing to mitigate H319 risks.
Body Protection Flame-Retardant Lab CoatProtects against accidental spills, especially when the compound is solubilized in flammable organic solvents during assay preparation.
Engineering Chemical Fume HoodMust maintain a face velocity of >100 fpm. This is the primary mitigation strategy against H335 respiratory hazards.
Hazard Mitigation Logic

HazardMitigation Compound N-[(1,2-dimethylindol-3-yl) methylidene]hydroxylamine (Highly Lipophilic) H1 Dermal Penetration & Sensitization (H312/H315) Compound->H1 Lipophilic Indole Core H2 Aerosolized Dust & Respiratory Irritation (H335) Compound->H2 Micro-powder Form H3 Oxime Hydrolysis to Free Hydroxylamine Compound->H3 Moisture Exposure PPE1 Nitrile Gloves (EN 374) Thickness > 0.11 mm H1->PPE1 Blocks Dermal Route PPE2 Chemical Fume Hood Face Velocity > 100 fpm H2->PPE2 Prevents Inhalation PPE3 Desiccator Equilibration & Cold Storage (2-8°C) H3->PPE3 Prevents Condensation

Caption: Hazard causality and corresponding PPE/engineering controls for safe handling.

Operational Plan: Step-by-Step Handling Protocol

Oxime bonds are susceptible to acid-catalyzed hydrolysis in the presence of moisture [4]. If you open a cold vial immediately upon removing it from the freezer, ambient moisture will condense on the powder. This initiates hydrolysis, degrading your valuable compound into 1,2-dimethylindole-3-carboxaldehyde and free hydroxylamine—a highly toxic, volatile mutagen [5].

Follow this self-validating workflow to preserve both safety and scientific integrity.

Phase 1: Cold-Chain Retrieval & Equilibration
  • Retrieve: Remove the sealed vial from cold storage (-20°C or 2-8°C).

  • Equilibrate: Immediately place the unopened vial into a desiccator for 30–45 minutes.

    • Validation Checkpoint: Before opening, visually inspect the exterior of the vial. If the glass feels cold to the touch or if any condensation is visible, equilibration is incomplete. Do not open until it is completely dry and at room temperature.

Phase 2: Weighing & Solubilization
  • Transfer: Move the equilibrated vial into a certified Chemical Fume Hood.

  • Weigh: Using an anti-static micro-spatula, carefully weigh the required mass into a static-free weigh boat.

    • Causality: Anti-static tools prevent the fine powder from aerosolizing or clinging to surfaces, directly mitigating inhalation risks and ensuring accurate molarity.

  • Solubilize: Add the solvent (typically anhydrous DMSO or DMF) directly to the weigh boat or transfer the powder to a glass vial before solvent addition.

    • Validation Checkpoint: Vortex the solution for 10 seconds. The liquid should be completely clear. If particulates remain, gently warm the solution in a 37°C water bath for 5 minutes.

Phase 3: Aliquoting & Storage
  • Aliquot: Divide the reconstituted stock solution (e.g., 10 mM) into amber, single-use microcentrifuge tubes. Amber tubes protect the light-sensitive indole core from photo-degradation.

  • Purge & Seal: Purge the headspace of each tube with an inert gas (Argon or Nitrogen) before sealing. Store at -80°C.

    • Causality: This prevents repeated freeze-thaw cycles and displaces atmospheric moisture, halting oxime hydrolysis.

Operational Workflow Diagram

OperationalWorkflow A 1. Cold Storage Retrieval (-20°C) B 2. Desiccator Equilibration (30 min) A->B Prevent Condensation C 3. Weighing (Inside Fume Hood) B->C Transfer Intact Seal D 4. Solubilization (Anhydrous DMSO) C->D Anti-static Spatula E 5. Aliquoting & Inert Gas Purge D->E Minimize Freeze-Thaw

Caption: Step-by-step operational workflow from cold storage retrieval to final aliquoting.

Disposal and Spill Management Plan

Indole derivatives are highly toxic to aquatic life and must never be discharged into standard wastewater systems [6].

Spill Response Protocol
  • Evacuate & Assess: If a powder spill occurs outside the fume hood, immediately instruct personnel to step back to avoid inhaling aerosolized dust.

  • Suppress Dust: Do not dry-sweep the powder. Cover the spill with absorbent laboratory pads lightly dampened with water or ethanol to suppress aerosolization.

  • Collect: Carefully scoop the dampened pads and powder into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a 70% ethanol solution, followed by a thorough wash with soap and water to remove any lipophilic residue.

Waste Segregation
  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and PPE in a designated "Halogen-Free Organic Solid Waste" bin.

  • Liquid Waste: Solutions containing the compound (e.g., DMSO stocks) must be segregated into specific solvent waste carboys. Label the carboy explicitly with the chemical name and CAS Number (338997-02-7).

References

  • MDPI (Molecules) . Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at:[Link]

  • Industrial Chemicals Environmental Management (Australia) . Hydroxylamine and its salts: Human health tier II assessment. Available at:[Link]

  • University of Iowa . Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. Available at:[Link]

  • Royal Society of Chemistry . Hydrolytic Degradation Mechanisms. Available at: [Link]

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